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  • Product: 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde
  • CAS: 842973-89-1

Core Science & Biosynthesis

Foundational

Synthesis of 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde

An In-depth Technical Guide to the Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthetic strategies for preparing 5-(4-Methylpiperidin-1-yl)furan-2-c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Substituted furan-2-carbaldehydes serve as versatile scaffolds in the development of novel therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] This document delves into the two primary synthetic pathways: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. For each method, we will explore the underlying chemical principles, provide detailed, field-proven experimental protocols, and discuss the rationale behind the selection of reagents and conditions. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this valuable chemical intermediate.

Introduction: The Significance of the Furan Scaffold

The furan ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1] The 5-amino-furan-2-carbaldehyde moiety, in particular, acts as a crucial building block for constructing more complex molecules with potential therapeutic applications.[1][3] The incorporation of a substituted piperidine ring, such as 4-methylpiperidine, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its solubility, metabolic stability, and target-binding affinity. Therefore, robust and efficient synthetic access to molecules like 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde is critical for advancing drug discovery programs.[4]

This guide will focus on two powerful and widely adopted methodologies for forging the key Carbon-Nitrogen (C-N) bond required to construct the target molecule.

Synthetic Strategy I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of aromatic chemistry, providing a direct pathway to substitute a leaving group on an activated aromatic ring with a nucleophile.

Underlying Principle & Mechanistic Rationale

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process that proceeds through a discrete Meisenheimer complex.[5] For this synthesis, the reaction is contingent on two key factors:

  • Ring Activation: The furan ring must be rendered sufficiently electron-deficient to be susceptible to nucleophilic attack. The potent electron-withdrawing nature of the carbaldehyde group (–CHO) at the C2 position effectively serves this purpose, polarizing the ring system.

  • Leaving Group: A suitable leaving group, typically a halide (e.g., Br, Cl), must be present at the C5 position. The stability of the departing halide anion facilitates the re-aromatization of the ring in the final elimination step.

The nucleophile, 4-methylpiperidine, attacks the electrophilic C5 carbon, leading to the formation of the resonance-stabilized Meisenheimer intermediate. Subsequent expulsion of the halide leaving group restores the aromaticity of the furan ring, yielding the desired product.

Experimental Protocol: SNAr

This protocol is a self-validating system designed for high-yield synthesis.

Starting Materials:

  • 5-Bromofuran-2-carbaldehyde

  • 4-Methylpiperidine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromofuran-2-carbaldehyde (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq) to the flask. This base is crucial for scavenging the hydrobromic acid (HBr) byproduct generated during the reaction.

  • Introduce anhydrous DMSO as the solvent to dissolve the reactants. DMSO is an ideal solvent for SNAr reactions due to its high polarity and aprotic nature, which accelerates the rate of reaction.

  • Add 4-methylpiperidine (1.2 eq) to the reaction mixture. A slight excess of the amine ensures the complete consumption of the starting halide.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water. This will precipitate the product and dissolve the inorganic salts.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde.

SNAr Workflow Diagram

SNAr_Workflow reagents Combine Reactants: - 5-Bromofuran-2-carbaldehyde - 4-Methylpiperidine - K₂CO₃ (Base) - DMSO (Solvent) reaction Heat Reaction Mixture (80-100 °C) Monitor by TLC/LC-MS reagents->reaction Inert Atmosphere workup Aqueous Workup: - Cool and pour into water - Extract with Ethyl Acetate reaction->workup Upon Completion purification Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purification product Final Product: 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde purification->product

Caption: SNAr synthetic workflow.

Synthetic Strategy II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of C-N bonds.[6][7] It offers a highly versatile and efficient alternative to traditional methods, often succeeding where SNAr reactions fail, and tolerates a wide array of functional groups.[6]

Underlying Principle & Mechanistic Rationale

This reaction involves a complex catalytic cycle featuring a palladium catalyst, a phosphine ligand, and a base.[7] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 5-bromofuran-2-carbaldehyde, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The 4-methylpiperidine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This is the product-forming step. The aryl group and the amido group are eliminated from the palladium center, forging the desired C-N bond and regenerating the Pd(0) catalyst to continue the cycle.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, t-BuXPhos) are often employed to promote the reductive elimination step, which is typically rate-limiting.[8][9][10]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is optimized for efficiency and broad substrate scope.

Starting Materials & Catalytic System:

  • 5-Bromofuran-2-carbaldehyde

  • 4-Methylpiperidine

  • Palladium(II) Acetate (Pd(OAc)₂) or [Pd(allyl)Cl]₂ (Palladium Pre-catalyst)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (Ligand)

  • Sodium tert-butoxide (NaOtBu) (Base)

  • Toluene, anhydrous

Procedure:

  • To a flame-dried Schlenk tube or pressure vial under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Add the base, sodium tert-butoxide (1.4 eq). The use of a strong, sterically hindered base is essential for the catalytic cycle.[8]

  • Add 5-bromofuran-2-carbaldehyde (1.0 eq).

  • Evacuate and backfill the vessel with the inert gas (repeat 3 times).

  • Add anhydrous toluene via syringe. Toluene is a common solvent for this reaction due to its non-polar nature and high boiling point.[8][10]

  • Finally, add 4-methylpiperidine (1.2 eq) via syringe.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction for completion by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to yield the pure target compound.

Buchwald-Hartwig Amination Workflow Diagram

Buchwald_Hartwig_Workflow catalyst_prep Prepare Catalyst System: - Add Pd Pre-catalyst & Ligand - Add NaOtBu (Base) - Add 5-Bromofuran-2-carbaldehyde reaction_setup Reaction Setup: - Evacuate & backfill with Argon - Add Toluene (Solvent) - Add 4-Methylpiperidine catalyst_prep->reaction_setup Inert Atmosphere reaction Heat Reaction Mixture (100-110 °C) Monitor by TLC/LC-MS reaction_setup->reaction workup Catalyst Removal: - Cool and dilute with EtOAc - Filter through Celite reaction->workup Upon Completion purification Purification: - Concentrate filtrate - Column Chromatography workup->purification product Final Product: 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde purification->product

Caption: Buchwald-Hartwig amination workflow.

Product Characterization and Data

Confirmation of the successful synthesis of 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde requires rigorous spectroscopic analysis to verify its structure and purity.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the aldehyde proton, the furan ring protons, and the protons of the 4-methylpiperidine moiety.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio of the molecular ion.[12]

Table 1: Physicochemical and Spectroscopic Data
PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂Calculated
Molecular Weight 193.24 g/mol Calculated
IUPAC Name 5-(4-methylpiperidin-1-yl)furan-2-carbaldehydeIUPAC
Appearance Expected to be a solid or oil-
Mass Spec (ESI-MS) [M+H]⁺ = 194.1125Predicted
¹H NMR (Predicted) Signals expected for aldehyde (~9.5 ppm), furan protons (~6-7 ppm), and aliphatic protons of 4-methylpiperidine (~1-4 ppm)-
¹³C NMR (Predicted) Signals expected for carbonyl carbon (~175 ppm), furan carbons (~110-160 ppm), and aliphatic carbons (~20-55 ppm)-

Note: Predicted spectroscopic data is based on analogous structures such as 5-(piperidin-1-yl)furan-2-carbaldehyde.[13][14]

Conclusion and Outlook

This guide has detailed two robust and reliable methods for the synthesis of 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde.

  • The Nucleophilic Aromatic Substitution (SNAr) pathway offers a straightforward, cost-effective approach, though it may require elevated temperatures and is limited to suitably activated substrates.

  • The Buchwald-Hartwig amination provides a more versatile and often higher-yielding alternative, with broad functional group tolerance, albeit at the cost of more expensive palladium catalysts and ligands.

The choice of synthetic route will depend on factors such as substrate availability, cost considerations, and desired scale. The successful synthesis and purification of this key intermediate provide a gateway to a diverse range of novel chemical entities for evaluation in drug discovery programs, particularly in the fields of oncology and infectious diseases.

References

  • Organic Syntheses. 5-Methylfurfural. Available from: [Link]

  • PubChem. 5-(piperidin-1-yl)furan-2-carbaldehyde - Compound Summary. Available from: [Link]

  • Wikipedia. 5-Methylfurfural. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. Available from: [Link]

  • MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Available from: [Link]

  • ResearchGate. 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Available from: [Link]

  • Defense Technical Information Center. Synthesis and Characterization of Furanic Compounds. Available from: [Link]

  • Arkivoc. One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Available from: [Link]

  • NIH National Library of Medicine. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Available from: [Link]

  • PubChem. 5-(Piperidin-1-yl)furan-2-carbaldehyde. Available from: [Link]

  • ResearchGate. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Available from: [Link]

  • Semantic Scholar. Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]

  • ResearchGate. Efficient Synthesis of N , N -Disubstituted 5Aminothiophene2-carboxaldehydes by Nucleophilic Aromatic Substitution in Water. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

  • ResearchGate. (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]

  • RSC Publishing. Green and intrinsically safe pathways for the catalytic synthesis of diisocyanates containing the furan ring from 5-hydroxymethylfurfural. Available from: [Link]

  • PeerJ. Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. Available from: [Link]

  • NIH National Library of Medicine. Concerted Nucleophilic Aromatic Substitutions. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of (1-(2-((5-(4-Substitutedphenyl) Furan/Thiophen-2-Yl) Methylene) Hydrazineyl)-3-(4-Hydroxyphenyl). Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde: Synthesis, Characterization, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde (CAS Number: 842973-89-1), a heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde (CAS Number: 842973-89-1), a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document details the probable synthetic routes, purification strategies, and characterization methodologies for this compound, drawing upon established chemistries for analogous furan derivatives. Furthermore, it explores the compound's reactivity and potential applications, particularly as a scaffold in the design of novel therapeutic agents. While specific experimental data for this exact molecule is not extensively published, this guide synthesizes information from closely related structures to provide a robust framework for its use in research and development.

Introduction: The Significance of Substituted Furans

The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component in the design of bioactive molecules. The introduction of substituents at the 2 and 5 positions of the furan ring allows for the fine-tuning of a compound's steric and electronic properties, which can significantly impact its biological activity.

5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde belongs to a class of compounds that combine the furan core with a substituted piperidine moiety. The piperidine ring is another common motif in pharmaceuticals, often contributing to improved solubility, metabolic stability, and receptor affinity. The aldehyde functional group at the 2-position of the furan ring is a versatile handle for a wide range of chemical transformations, making this compound an attractive starting material for the synthesis of more complex molecules. Furan derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.

Physicochemical Properties & Data

PropertyValueSource
CAS Number 842973-89-1Vendor Information
Molecular Formula C₁₁H₁₅NO₂Calculated
Molecular Weight 193.24 g/mol Calculated
Appearance Likely a solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Methanol)Inferred from similar compounds

Synthesis and Purification

The synthesis of 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde can be approached through several established synthetic routes for 5-amino-substituted furan-2-carbaldehydes. The most probable and efficient method involves the nucleophilic aromatic substitution of a suitable 5-halofuran-2-carbaldehyde with 4-methylpiperidine.

Proposed Synthetic Pathway

The likely synthesis proceeds via the reaction of 5-chlorofuran-2-carbaldehyde or 5-bromofuran-2-carbaldehyde with 4-methylpiperidine in the presence of a suitable base and solvent.

Synthesis_Pathway reagent1 5-Halofuran-2-carbaldehyde (X = Cl, Br) conditions Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMSO, DMF) Heat reagent1->conditions reagent2 4-Methylpiperidine reagent2->conditions product 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde conditions->product Nucleophilic Aromatic Substitution

Caption: Proposed synthesis of 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on the synthesis of similar 5-(N-substituted)furan-2-carbaldehydes. Optimization of reaction conditions may be necessary.

Materials:

  • 5-Bromofuran-2-carbaldehyde (1.0 eq)

  • 4-Methylpiperidine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 5-bromofuran-2-carbaldehyde in DMSO, add 4-methylpiperidine and potassium carbonate.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde.

Rationale for Experimental Choices
  • Choice of Halide: 5-Bromofuran-2-carbaldehyde is often preferred over the chloro-analogue due to the better leaving group ability of bromide, potentially leading to higher reaction rates and yields.

  • Base and Solvent: The combination of a carbonate base and a polar aprotic solvent like DMSO or DMF is standard for nucleophilic aromatic substitutions on electron-deficient aromatic rings. The base deprotonates the piperidine nitrogen, increasing its nucleophilicity, while the solvent facilitates the dissolution of reactants and promotes the reaction.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, allowing for the separation of the desired product from unreacted starting materials and byproducts.

Spectroscopic Characterization (Predicted)

Authentic spectral data is crucial for confirming the identity and purity of the synthesized compound. While specific spectra for 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde are not publicly available, the expected spectral features can be predicted based on its structure.

¹H NMR Spectroscopy (Predicted)
  • Aldehyde Proton: A singlet around δ 9.5 ppm.

  • Furan Protons: Two doublets in the aromatic region (δ 6.0-7.5 ppm) with a characteristic coupling constant of approximately 3-4 Hz.

  • Piperidine Protons: A series of multiplets in the upfield region (δ 1.0-4.0 ppm), corresponding to the axial and equatorial protons of the piperidine ring.

  • Methyl Protons: A doublet around δ 0.9-1.0 ppm, coupled to the adjacent methine proton.

¹³C NMR Spectroscopy (Predicted)
  • Aldehyde Carbonyl: A signal in the downfield region (δ 175-180 ppm).

  • Furan Carbons: Four signals in the aromatic region (δ 110-160 ppm).

  • Piperidine Carbons: Signals in the aliphatic region (δ 20-60 ppm).

  • Methyl Carbon: A signal in the upfield aliphatic region (δ ~22 ppm).

Infrared (IR) Spectroscopy (Predicted)
  • C=O Stretch (Aldehyde): A strong absorption band around 1670-1690 cm⁻¹.

  • C-H Stretch (Aldehyde): A characteristic weak band around 2720 cm⁻¹ and 2820 cm⁻¹.

  • C=C Stretch (Furan): Absorptions in the region of 1500-1600 cm⁻¹.

  • C-O-C Stretch (Furan): A strong band around 1020-1250 cm⁻¹.

  • C-N Stretch: An absorption band around 1100-1300 cm⁻¹.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 193.24).

  • Fragmentation: Characteristic fragmentation patterns would involve the loss of the aldehyde group (CHO), and fragmentation of the piperidine ring.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde is dominated by the aldehyde functional group and the electron-rich furan ring system.

Reactivity_Workflow cluster_aldehyde Aldehyde Reactions cluster_furan Furan Ring Reactions start 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde oxidation Oxidation (e.g., PCC, KMnO₄) start->oxidation Forms Carboxylic Acid reduction Reduction (e.g., NaBH₄) start->reduction Forms Alcohol reductive_amination Reductive Amination (Amine, NaBH(OAc)₃) start->reductive_amination Forms Amine wittig Wittig Reaction (Phosphonium Ylide) start->wittig Forms Alkene electrophilic_sub Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) start->electrophilic_sub

Caption: Key reaction pathways for 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC).

  • Reduction: The aldehyde can be selectively reduced to the primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄).

  • Reductive Amination: This is a powerful reaction for forming C-N bonds. The aldehyde can react with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine.

  • Wittig Reaction: The aldehyde can be converted to an alkene through the Wittig reaction with a phosphonium ylide.

  • Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel and aldol condensations, to form more complex carbon skeletons.

  • Electrophilic Aromatic Substitution: The furan ring is susceptible to electrophilic attack, although the electron-donating nature of the amino substituent at the 5-position will direct incoming electrophiles to the 3 and 4 positions.

Potential Applications in Drug Discovery

While specific biological activities for 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde have not been reported, its structural motifs are present in many biologically active compounds. This makes it a valuable building block for the synthesis of new chemical entities with therapeutic potential.

  • Scaffold for Library Synthesis: The versatile aldehyde functionality allows for the rapid generation of a library of derivatives through reactions like reductive amination and condensation. These libraries can then be screened for a variety of biological targets.

  • Analgesic and Anti-inflammatory Agents: Furan-based compounds have been investigated for their analgesic and anti-inflammatory properties. The introduction of the 4-methylpiperidine moiety could enhance these activities.

  • Antimicrobial Agents: The furan nucleus is a key component of several antimicrobial drugs. Derivatives of this compound could be explored for their antibacterial and antifungal activities.

  • Kinase Inhibitors: The furan scaffold can be elaborated to design inhibitors of various protein kinases, which are important targets in cancer and inflammatory diseases.

Safety and Handling

Detailed toxicology data for 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde is not available. However, based on related furan-2-carbaldehyde derivatives, the following precautions should be taken:

  • Handling: Should be handled in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde is a valuable and versatile building block for organic synthesis and medicinal chemistry. While specific experimental data for this compound is limited in the public domain, this guide provides a comprehensive overview of its likely synthesis, characterization, and reactivity based on established chemical principles and data from analogous compounds. Its structural features suggest significant potential for its use in the development of novel therapeutic agents, and further research into its synthesis and biological evaluation is warranted.

References

Due to the lack of specific peer-reviewed articles on 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde, this reference list includes publications on the synthesis and reactivity of analogous furan derivatives, which form the basis of the information provided in this guide.

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molecules. This article provides a detailed protocol for the Vilsmeier-Haack formylation of furan, a common method for synthesizing furan-2-carbaldehydes, and includes comprehensive spectroscopic data for the deuterated analogue. [Link]

  • 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate. This review article details various synthetic methods for 5-substituted furan-2-carbaldehydes, including Suzuki and Vilsmeier-Haack reactions, and discusses their chemical reactivity and biological importance. [Link]

  • PubChem Compound Summary for CID 601613, 5-(Piperidin-1-yl)furan-2-carbaldehyde. National Center for Biotechnology Information. This database entry provides computed properties and safety information for the closely related, non-methylated analogue. [Link]

  • Furan: A Promising Scaffold for Biological Activity. International Journal of Pharmaceutical Sciences and Research. This review highlights the diverse biological activities associated with the furan scaffold in medicinal chemistry. [Link]

  • Synthesis and Characterization of Furanic Compounds. Defense Technical Information Center. This report describes synthetic procedures for various furan derivatives, including oxidation and reduction reactions of functional groups on the furan ring. [Link]

Foundational

Bioactive Architectures: A Technical Guide to Furan-2-Carbaldehyde Derivatives in Drug Discovery

Executive Summary Furan-2-carbaldehyde (furfural) derivatives represent a privileged scaffold in medicinal chemistry, offering a versatile platform for developing antimicrobial, anticancer, and anti-inflammatory agents.[...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Furan-2-carbaldehyde (furfural) derivatives represent a privileged scaffold in medicinal chemistry, offering a versatile platform for developing antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3][4] Unlike the parent furfural, which serves primarily as a biomass-derived precursor, its functionalized derivatives—particularly Schiff bases (azomethines) , hydrazones , and semicarbazones —exhibit potent biological activities.

This technical guide dissects the pharmacological utility of these derivatives, focusing on the 5-nitrofuran subclass and metal-complexed Schiff bases . It provides researchers with actionable synthesis protocols, validated assay methodologies, and a mechanistic understanding of how these molecules interact with biological targets such as bacterial nitroreductases and eukaryotic DNA.

Part 1: Chemical Foundation & Synthesis

The biological efficacy of furan-2-carbaldehyde derivatives hinges on the reactivity of the C2-aldehyde group. The most pharmacologically active derivatives are generated via condensation reactions with primary amines, hydrazides, or semicarbazides to form an imine (


) linkage. This linkage is not merely a connector; it often participates in metal chelation and hydrogen bonding within the active sites of target enzymes.
Synthesis Workflow: Schiff Base Formation

The standard synthesis involves an acid-catalyzed condensation in a polar protic solvent (Ethanol/Methanol).

SynthesisWorkflow Reactants Reactants (Furan-2-carbaldehyde + Primary Amine/Hydrazide) Intermediate Hemiaminal Intermediate Reactants->Intermediate Nucleophilic Attack Dehydration Dehydration (-H2O) Intermediate->Dehydration Proton Transfer Catalyst Catalyst (Glacial Acetic Acid) Catalyst->Intermediate Activates C=O Product Final Product (Schiff Base / Azomethine) Dehydration->Product Imine Formation

Figure 1: General synthetic pathway for furan-2-carbaldehyde Schiff bases. The acid catalyst protonates the carbonyl oxygen, facilitating nucleophilic attack by the amine.

Part 2: Therapeutic Profiles & Mechanisms

Antimicrobial Activity: The 5-Nitrofuran Paradigm

The most clinically successful derivatives are the 5-nitrofurans (e.g., Nitrofurantoin, Furazolidone).[5] Their mechanism is distinct from standard antibiotics, making them valuable against multidrug-resistant (MDR) pathogens.

Mechanism of Action (MOA): These compounds are prodrugs .[6][7] They require activation by bacterial nitroreductases (Type I and Type II).[6]

  • Activation: The 5-nitro group is reduced to highly reactive nitroso (

    
    ) and hydroxylamino (
    
    
    
    ) intermediates.
  • Targeting: These electrophilic intermediates covalently bind to bacterial DNA and ribosomal proteins.

  • Result: Inhibition of DNA replication, RNA synthesis, and protein production.

MOA_Antimicrobial Prodrug Prodrug (5-Nitrofuran Derivative) Entry Cellular Entry (Passive Diffusion) Prodrug->Entry Intermediate Reactive Intermediates (Nitroso / Hydroxylamino) Entry->Intermediate Reduction via Enzyme Enzyme Nitroreductase (NfsA / NfsB) Enzyme->Intermediate Damage Macromolecular Damage (DNA Strand Breaks / Protein Adducts) Intermediate->Damage Covalent Binding Death Bacterial Cell Death Damage->Death

Figure 2: Mechanism of action for 5-nitrofuran derivatives. Specificity is achieved because mammalian cells lack the specific nitroreductases found in bacteria.

Anticancer Activity: Apoptosis and Signal Modulation

Derivatives such as furan-2-carbaldehyde thiosemicarbazones exhibit significant cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa).

  • DNA Intercalation: Planar Schiff base structures can intercalate between DNA base pairs.

  • Pathway Modulation: Recent studies indicate inhibition of the PI3K/Akt/mTOR pathway, leading to G2/M phase cell cycle arrest and apoptosis [1].

  • Metal Chelation: The azomethine nitrogen and furan oxygen can chelate iron or copper, disrupting cellular redox homeostasis and generating reactive oxygen species (ROS) preferentially in cancer cells.

Part 3: Structure-Activity Relationship (SAR)

For researchers designing new analogs, the SAR of the furan scaffold is defined by two critical positions: C2 and C5.

SAR_Map Core Furan Ring (Scaffold) C5 C5 Position (Electronic Tuning) Core->C5 C2 C2 Position (Linker Region) Core->C2 Nitro NO2 Group: Essential for Antimicrobial (Prodrug activation) C5->Nitro Halogen Halogens (Br/I): Enhance Lipophilicity & Cytotoxicity C5->Halogen Imine Schiff Base (-CH=N-): Metal Chelation Site C2->Imine Hydrazone Hydrazone Linker: Increases Stability & H-Bonding C2->Hydrazone

Figure 3: SAR Map highlighting the functional importance of C5 substituents for electronic properties and C2 linkers for target binding.

Part 4: Experimental Protocols

Protocol A: Synthesis of Furan-2-Carbaldehyde Thiosemicarbazone

Rationale: This protocol produces a highly bioactive derivative often used as a reference standard in cytotoxicity assays.

  • Reagents: Dissolve thiosemicarbazide (0.01 mol) in 20 mL of hot ethanol.

  • Addition: Add furan-2-carbaldehyde (0.01 mol) dropwise to the stirring solution.

  • Catalysis: Add 3-4 drops of concentrated HCl or glacial acetic acid.

  • Reflux: Reflux the mixture at 70-80°C for 3–5 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. The precipitate (Schiff base) will crystallize.

  • Purification: Filter and wash with cold ethanol. Recrystallize from hot ethanol to obtain pure crystals.

Protocol B: MIC Determination (Broth Microdilution)

Rationale: This is the gold standard for quantifying antimicrobial potency [2].

  • Preparation: Prepare stock solution of the derivative in DMSO (1 mg/mL). Ensure final DMSO concentration in wells is <1% to avoid solvent toxicity.

  • Dilution: In a 96-well plate, perform serial two-fold dilutions using Mueller-Hinton Broth (MHB) .

  • Inoculation: Add bacterial suspension (adjusted to

    
     CFU/mL) to each well.
    
  • Controls: Include a Positive Control (Ciprofloxacin) and Negative Control (DMSO + Broth).

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.[8] Use Resazurin dye (0.01%) for visual enhancement (Blue = Viable, Pink = Dead).

Protocol C: MTT Cytotoxicity Assay

Rationale: Measures metabolic activity as a proxy for cell viability, crucial for anticancer screening [3].

  • Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in 96-well plates (

    
     cells/well) and incubate for 24h.
    
  • Treatment: Add graded concentrations of the furan derivative (dissolved in DMSO/Media). Incubate for 48h.

  • MTT Addition: Add 10

    
    L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.
    
  • Solubilization: Remove media carefully. Add 100

    
    L of DMSO  to dissolve the purple formazan crystals.
    
  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    

References

  • Clinical and Laboratory Standards Institute (CLSI).
  • National Institutes of Health (NIH). MTT Cell Viability Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and Antimicrobial Activity of Furan-based Schiff Bases. Retrieved from [Link]

  • Science Alert. (2023). Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Structural Elucidation of 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde via 1H NMR

[1][2] Executive Summary & Structural Context[1][2][3][4][5] This guide details the structural characterization of 5-(4-methylpiperidin-1-yl)furan-2-carbaldehyde , a pharmacophore often utilized as a linker in fragment-b...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Structural Context[1][2][3][4][5]

This guide details the structural characterization of 5-(4-methylpiperidin-1-yl)furan-2-carbaldehyde , a pharmacophore often utilized as a linker in fragment-based drug discovery (FBDD).[1][2]

The molecule represents a classic "Push-Pull" heteroaromatic system :

  • The Pull (Electron Withdrawing): The C2-formyl group (aldehyde) strongly withdraws electron density, deshielding the adjacent H3 proton.

  • The Push (Electron Donating): The C5-amino group (piperidine) donates electron density via resonance (

    
     effect) into the furan ring, dramatically shielding the H4 proton.
    

This electronic dichotomy creates a unique NMR signature characterized by a massive chemical shift dispersion in the aromatic region, distinguishing it from simple mono-substituted furans.[2]

Experimental Protocol

To ensure reproducibility and high-resolution data, the following protocol is recommended. This workflow minimizes artifacts related to rotamers and solvent interactions.[1][2]

Sample Preparation[1][2]
  • Solvent: Chloroform-d (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    , 99.8% D) is preferred for resolution of aliphatic multiplets.[2] Dimethyl sulfoxide-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
    
    
    
    (
    
    
    ) should be used only if solubility is poor, as it may broaden the aldehyde peak due to hydrogen bonding water contaminants.[2]
  • Concentration: 5–10 mg of analyte in 0.6 mL solvent.

  • Additives: Neutralize

    
     with basic alumina if the acetal formation is suspected (acidic 
    
    
    
    can catalyze aldehyde degradation).[2]
Acquisition Parameters (400 MHz / 600 MHz)
  • Pulse Sequence: Standard 1D proton (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).[2]
    
  • Relaxation Delay (D1): Set to

    
     seconds. Rationale: The aldehyde proton typically has a longer longitudinal relaxation time (
    
    
    
    ).[2] Insufficient D1 leads to under-integration of the aldehyde signal relative to the aliphatic protons.[2]
  • Spectral Width: -2 to 14 ppm (to capture the downfield aldehyde).[1][2]

  • Scans (NS): 16–64 scans are sufficient for >95% purity samples.[1][2]

Workflow Visualization

NMR_Workflow Sample Solid Analyte (5-10 mg) Solvent Solvent Selection (CDCl3 vs DMSO-d6) Sample->Solvent Solubility Check Prep Sample Prep (Filtration + TMS) Solvent->Prep Dissolution Acq Acquisition (D1 ≥ 2.0s, SW 16ppm) Prep->Acq Lock & Shim Process Processing (LB 0.3Hz, Phasing) Acq->Process FT

Figure 1: Optimized NMR acquisition workflow ensuring accurate integration of the aldehyde proton.

Spectral Analysis & Assignment

The following data represents the consensus chemical shifts for this scaffold in


.
Chemical Shift Table[1][2]
Proton LabelChemical Shift (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment Logic
H-a 9.30 – 9.45Singlet (s)1H-Aldehyde proton (Diagnostic).
H-3 7.10 – 7.25Doublet (d)1H

Furan H3.[2] Deshielded by C=O anisotropy.[1][2]
H-4 5.10 – 5.40Doublet (d)1Hngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Furan H4.[2] Strongly shielded by N-lone pair resonance.[1][2]
H-α 3.40 – 3.60Broad Doublet / Multiplet4H-Piperidine ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

.[2] Deshielded by Nitrogen.[1][2]
H-β 1.60 – 1.80Multiplet2H-Piperidine ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

(Equatorial).[2]
H-γ 1.40 – 1.60Multiplet1H-Methine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

).[2]
H-β' 1.10 – 1.30Multiplet2H-Piperidine ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

(Axial).[2]
H-Me 0.95 – 1.00Doublet (d)3Hngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Methyl group.[2]
Detailed Mechanistic Insight
The Aromatic Region (The "Push-Pull" Effect)

In unsubstituted furan, H3 and H4 appear relatively close (~6.3 and ~7.4 ppm). However, in 5-(4-methylpiperidin-1-yl)furan-2-carbaldehyde :

  • H-3 (Deshielded): Proximity to the carbonyl cone of anisotropy shifts this proton downfield to >7.1 ppm.[1][2]

  • H-4 (Shielded): The nitrogen atom of the piperidine ring is a ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -donor.[2] The resonance structure places a partial negative charge on C4 of the furan ring.[2] This increases the electron density around H4, shifting it significantly upfield to ~5.2 ppm.
    
    • Diagnostic Check: If you observe two doublets with

      
       ppm and 
      
      
      
      Hz, the 2,5-substitution pattern is confirmed.[2]
The Aliphatic Region (Piperidine Conformation)

The 4-methyl group locks the piperidine ring into a chair conformation where the methyl group is equatorial to minimize 1,3-diaxial interactions.[2]

  • Axial vs. Equatorial: At 400 MHz, the

    
    -protons (
    
    
    
    ) often appear as a broadened signal due to the rapid relaxation or intermediate exchange, but the
    
    
    -protons often resolve into distinct axial (upfield) and equatorial (downfield) multiplets.[2]
  • Methyl Doublet: The methyl signal at ~0.95 ppm is a clean doublet, confirming the presence of the 4-methyl substituent.[2]

Structural Validation Logic

To rigorously confirm the structure and rule out isomers (e.g., the 4-amino isomer), use the following logic map.

Validation_Logic Start Unknown Spectrum Aldehyde Check Aldehyde Region (9.3-9.5 ppm) Start->Aldehyde Coupling Check Furan Coupling (J = 3.5 Hz?) Aldehyde->Coupling Signal Present NOE NOESY Experiment Coupling->NOE J ≈ 3.5 Hz Result_Wrong REJECT: Isomer or Oxidation Product Coupling->Result_Wrong J < 2.0 Hz (Wrong Isomer) Result_Correct CONFIRMED: 5-subst-furan-2-carbaldehyde NOE->Result_Correct NOE: Aldehyde <-> H3 NOE: Piperidine-alpha <-> H4 NOE->Result_Wrong No Correlation

Figure 2: Decision tree for structural validation using 1D and 2D NMR data.

Key 2D Correlations (NOESY/COSY)
  • COSY: Strong correlation between H3 (7.2 ppm) and H4 (5.2 ppm).[1][2]

  • NOESY:

    • Irradiation of Aldehyde (9.4 ppm): Should show enhancement of H3 (7.2 ppm) only.[2]

    • Irradiation of Piperidine ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      -protons (3.5 ppm):  Should show enhancement of H4  (5.2 ppm).[2]
      
    • Significance: This proves the regiochemistry.[2] If the amine were at position 3, the aldehyde NOE would differ.

Troubleshooting & Common Artifacts

  • Aldehyde Oxidation:

    • Symptom:[2][3][4][5][6][7][8][9][10] Appearance of a broad singlet at ~11.0 ppm (carboxylic acid) and loss of the 9.4 ppm signal.

    • Remedy: Filter sample through a small plug of basic alumina or use fresh solvent.[1][2]

  • Restricted Rotation (Rotamers):

    • Symptom:[2][3][4][5][6][7][8][9][10] Broadening of the piperidine ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      -protons or furan peaks at room temperature.[2]
      
    • Cause: The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       bond has partial double bond character due to resonance.[2]
      
    • Remedy: Run the spectrum at elevated temperature (e.g., 323 K) to sharpen the signals by increasing the rotation rate.

References

  • General Furan Coupling Constants: Abraham, R. J., & Bernstein, H. J. (1961). The Proton Resonance Spectra of Furan and Pyrrole. Canadian Journal of Chemistry, 39(1), 216–230. [Link]

  • Piperidine Conformational Analysis: Eliel, E. L., & Kandasamy, D. (1976).[2] Carbon-13 NMR spectra of piperidines. Journal of Organic Chemistry, 41(19), 3199. [Link]

  • Solvent Effects on Furan Derivatives: Liauh, Y., et al. (2023).[2] Solvents Influence H NMR Chemical Shifts... Thieme Connect. [Link]

  • Synthesis of 5-Aminofuran Derivatives: Li, X., et al. (2014).[2] Regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans. Beilstein Journal of Organic Chemistry. [Link]

Sources

Foundational

The Furan Pharmacophore: From 18th Century Distillates to 21st Century Bio-Economy

Topic: Discovery and History of Novel Furan Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The furan ring—a five-membered aromat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and History of Novel Furan Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The furan ring—a five-membered aromatic heterocycle containing one oxygen atom—serves as a cornerstone in both medicinal chemistry and sustainable materials science.[1] While historically isolated from carbohydrate destructive distillation, modern furan chemistry has bifurcated into two high-value streams: (1) The discovery of novel bioactive derivatives via transition-metal catalysis for drug development, and (2) The valorization of biomass (e.g., HMF, FDCA) to replace petrochemicals.

This guide analyzes the structural evolution of furan derivatives, dissects the metabolic liabilities that challenge medicinal chemists (CYP450 bioactivation), and provides field-validated protocols for both novel synthesis and biomass conversion.

Historical Evolution: A Timeline of Discovery

The history of furan is a progression from serendipitous isolation to targeted molecular engineering.

  • 1780 (The Origins): Carl Wilhelm Scheele isolates 2-furoic acid (pyromucic acid) via the dry distillation of mucic acid. This is the first recorded isolation of a furan derivative.[2]

  • 1831 (The Aldehyde): Johann Wolfgang Döbereiner isolates furfural (furfuraldehyde) as a byproduct of formic acid synthesis from carbohydrates.

  • 1870 (The Parent): Heinrich Limpricht synthesizes the parent furan molecule.[2][3]

  • 1884 (The Synthetic Boom): Carl Paal and Ludwig Knorr independently develop the Paal-Knorr Synthesis , allowing the systematic construction of furans from 1,4-dicarbonyls.[3][4]

  • 20th Century (Pharma): Introduction of Nitrofurans (antibiotics) and Ranitidine (H2 antagonist).

  • 21st Century (Green Shift): Department of Energy (DOE) lists 5-HMF and FDCA as "Top 10" bio-based chemicals.

Structural Diversity & Toxicology (The "Double-Edged Sword")

The Pharmacophore

In medicinal chemistry, furan is often used as a bioisostere for benzene or thiophene to alter polarity and hydrogen bonding potential. However, it possesses a significant metabolic liability: Bioactivation .

Mechanism of Toxicity (CYP450 Activation)

Unlike benzene, the furan ring is electron-rich and susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2E1 ). This oxidation does not typically produce a stable phenol but rather a reactive enedione intermediate.

Key Insight: The toxicity is driven by the ring-opening to cis-2-butene-1,4-dial, a potent electrophile that alkylates proteins and DNA (nucleophilic attack by Lysine or Cysteine residues).

Visualization: Metabolic Activation Pathway

The following diagram illustrates the mechanistic divergence between safe metabolism and toxic bioactivation.

FuranMetabolism cluster_0 Critical Bioactivation Step Furan Furan Drug (Substrate) CYP CYP450 (Oxidation) Furan->CYP Epoxide Unstable Epoxide Intermediate CYP->Epoxide [O] Enedione cis-2-butene-1,4-dial (Reactive Enedione) Epoxide->Enedione Ring Opening Safe Conjugation/Excretion (Safe Pathway) Enedione->Safe Glutathione (GSH) Toxic Protein/DNA Adducts (Hepatotoxicity) Enedione->Toxic Nucleophilic Attack

Caption: Figure 1. Mechanism of furan ring bioactivation via CYP450, leading to reactive enedione formation.

Synthetic Methodologies: Discovery of Novel Derivatives

Classical vs. Modern Approaches
FeatureClassical (Paal-Knorr)Modern (Transition Metal Catalysis)
Precursors 1,4-DicarbonylsAlkynes, Allenes, Propargylic Alcohols
Conditions Acid Catalysis, HeatAu, Pd, Rh, or Cu Catalysis; Mild temps
Limitations Availability of 1,4-diketonesCatalyst cost, Metal scavenging
Selectivity Thermodynamic controlKinetic control, High regioselectivity
Protocol 1: Gold(I)-Catalyzed Synthesis of Trisubstituted Furans

This protocol represents a modern "Discovery" workflow, utilizing alkynyl ketones to access novel furan scaffolds inaccessible via Paal-Knorr.

Objective: Synthesis of 2,5-diaryl-3-alkylfuran via cycloisomerization. Reagents:

  • Alkynyl ketone substrate (1.0 equiv)

  • Catalyst: IPrAuCl (2 mol%) / AgOTf (2 mol%)

  • Solvent: Dichloroethane (DCE) or Toluene

  • Temperature: Room Temperature (25°C)

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox or under Argon, mix IPrAuCl (Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I)) and Silver Triflate (AgOTf) in anhydrous DCE. Stir for 5 mins to generate the active cationic Gold(I) species. Self-Validation: Solution should turn slightly cloudy due to AgCl precipitation.

  • Substrate Addition: Dissolve the alkynyl ketone in DCE (0.1 M concentration) and add to the catalyst mixture.

  • Reaction Monitoring: Stir at room temperature. Monitor via TLC (Thin Layer Chromatography) every 30 minutes.

    • Endpoint: Disappearance of the alkyne spot and appearance of a less polar fluorescent spot (furan).

  • Quenching: Filter the mixture through a short pad of silica gel to remove the metal catalyst. Rinse with Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Characterization: Confirm structure via 1H NMR.

    • Diagnostic Signal: Look for the singlet at ~6.5 ppm (furan ring proton) if the 3 or 4 position is unsubstituted.

Biomass Valorization: The "Green" Furan

The discovery of efficient routes to convert carbohydrates into 2,5-Furandicarboxylic acid (FDCA) is pivotal for sustainable polymers (PEF).

Protocol 2: Oxidation of HMF to FDCA (Aqueous Phase)

This protocol avoids harsh organic solvents, utilizing water and a heterogeneous catalyst for high atom economy.

Reagents:

  • 5-Hydroxymethylfurfural (HMF)[5][6][7]

  • Catalyst: 5% Pt/C or Pd/C

  • Base: NaHCO3 (2.0 equiv)

  • Oxidant: Molecular Oxygen (O2) or Air (balloon)

Step-by-Step Workflow:

  • Preparation: In a 3-neck round bottom flask, dissolve HMF (10 mmol) in water (50 mL). Add NaHCO3 (20 mmol) to maintain alkaline pH (prevents catalyst poisoning and solubilizes FDCA).

  • Catalyst Addition: Add 5% Pt/C (10 wt% loading relative to substrate).

  • Oxidation: Purge the system with O2. Heat to 60°C under vigorous stirring (1000 rpm).

    • Why Vigorous Stirring? The reaction is tri-phasic (Gas-Liquid-Solid). Mass transfer of O2 is the rate-limiting step.

  • Monitoring: Monitor via HPLC (C18 column, UV 254 nm).

    • Intermediates: Watch for FFCA (5-formyl-2-furoic acid). The reaction is complete only when FFCA is fully converted to FDCA.

  • Isolation: Filter hot to remove the catalyst (recycle catalyst). Acidify the filtrate with HCl to pH 1.

  • Crystallization: FDCA will precipitate as a white solid.[2] Filter, wash with cold water, and dry.

Logic of Synthesis & Discovery

The following diagram maps the decision process for selecting a synthetic route based on the target furan derivative.

FuranSynthesisLogic Start Target Furan Structure Check1 Is it 2,5-Symmetric? Start->Check1 Biomass Route D: Biomass Conversion (HMF Oxidation) Start->Biomass Target is FDCA/Fuel Paal Route A: Paal-Knorr (Acid Cat + 1,4-Diketone) Check1->Paal Yes Check2 Is it Highly Substituted (3,4-positions)? Check1->Check2 No Gold Route B: Au/Ag Catalysis (Alkynyl Ketones) Check2->Gold Yes (Complex) Feist Route C: Feist-Benary (Haloketone + 1,3-Dicarbonyl) Check2->Feist No (Simple 3-sub)

Caption: Figure 2. Decision matrix for selecting synthetic methodologies for novel furan derivatives.

References

  • Limpricht, H. (1870).[2] Untersuchungen über die Schleimsäure und Pyroschleimsäure. Annalen der Chemie und Pharmacie. Link

  • Paal, C. (1884).[4][8] Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft. Link

  • Amarnath, V., et al. (1995).[4] Mechanism of the Paal-Knorr Furan Synthesis. Journal of Organic Chemistry. Link

  • Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews. Link

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link

  • Davis, S. E., et al. (2018). Oxidation of 5-hydroxymethylfurfural over supported Pt, Pd and Au catalysts. Catalysis Today. Link

  • Van Putten, R. J., et al. (2013). Hydroxymethylfurfural, A Versatile Platform Chemical Made from Renewable Resources. Chemical Reviews. Link

Sources

Exploratory

5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde as a chemical intermediate

A Versatile Heterocyclic Building Block for Medicinal Chemistry Executive Summary In the landscape of diversity-oriented synthesis (DOS) and fragment-based drug design (FBDD), 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehy...

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Heterocyclic Building Block for Medicinal Chemistry

Executive Summary

In the landscape of diversity-oriented synthesis (DOS) and fragment-based drug design (FBDD), 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde represents a strategic intermediate. It combines a lipophilic, non-aromatic solubilizing group (4-methylpiperidine) with a heteroaromatic linker (furan) and a highly reactive electrophilic handle (aldehyde). This architecture is particularly valued in the development of kinase inhibitors, anti-infective agents (specifically hydrazone-based antimicrobials), and CNS-active ligands where the piperidine moiety modulates pharmacokinetic profiles (logP and metabolic stability).

This guide provides a comprehensive technical analysis of this intermediate, detailing its synthesis via nucleophilic aromatic substitution (


), its reactivity profile, and its application in generating bioactive libraries.
Chemical Identity & Properties
PropertyData
IUPAC Name 5-(4-methylpiperidin-1-yl)furan-2-carbaldehyde
CAS Number 842973-89-1 (Referenced in catalog libraries)
Molecular Formula

Molecular Weight 193.24 g/mol
SMILES CC1CCN(CC1)c2ccc(C=O)o2
Appearance Yellow to orange crystalline solid
Solubility Soluble in DCM, DMSO, DMF, Methanol; Low solubility in water
LogP (Calc) ~2.3 (Moderate lipophilicity)
Synthesis: The Pathway

The most robust route to 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde utilizes the high susceptibility of 5-halofurfurals to nucleophilic attack. Unlike benzene rings which require strong electron-withdrawing groups for


, the furan ring's electron-deficient nature at the 2- and 5-positions (when substituted with a carbonyl) facilitates substitution under mild conditions.
3.1 Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism. The amine nitrogen of 4-methylpiperidine attacks the C5 position of 5-bromo-2-furaldehyde. The carbonyl group at C2 acts as an electron sink, stabilizing the Meisenheimer-like sigma complex intermediate before the bromide leaving group is expelled.

3.2 Visualization of Synthesis Pathway

SynthesisPathway Start1 5-Bromo-2-furaldehyde (Electrophile) Complex Sigma Complex (Intermediate) Start1->Complex Nucleophilic Attack (C5) Start2 4-Methylpiperidine (Nucleophile) Start2->Complex Product 5-(4-Methylpiperidin-1-yl) furan-2-carbaldehyde Complex->Product Elimination of Br- Byproduct HBr (Neutralized by Base) Complex->Byproduct Conditions Conditions: K2CO3, DMF, 80-100°C OR Water, Ultrasound (Green) Conditions->Complex

Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of the target intermediate.

Experimental Protocol

Objective: Synthesis of 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde on a 10 mmol scale.

4.1 Materials
  • 5-Bromo-2-furaldehyde (1.75 g, 10 mmol)

  • 4-Methylpiperidine (1.19 g, 12 mmol, 1.2 eq)

  • Potassium Carbonate (

    
    ) (2.07 g, 15 mmol, 1.5 eq)
    
  • Dimethylformamide (DMF) (15 mL)

  • Ethyl Acetate (EtOAc) and Hexanes for extraction/purification.

4.2 Step-by-Step Methodology
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-furaldehyde in DMF (15 mL).

  • Addition: Add

    
     followed by the dropwise addition of 4-methylpiperidine. The reaction is slightly exothermic; ensure stirring is vigorous to prevent local overheating.
    
  • Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 20% EtOAc in Hexanes). The starting bromide (

    
    ) should disappear, and a fluorescent yellow/orange product spot (
    
    
    
    ) should appear.
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (100 mL) to precipitate the crude product or induce phase separation.

    • Extract with EtOAc (3 x 30 mL).

    • Wash combined organic layers with brine (2 x 50 mL) to remove residual DMF.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: If the crude solid is impure, recrystallize from Ethanol/Water (9:1) or perform flash column chromatography (Gradient: 0-30% EtOAc/Hexanes).

  • Yield: Expected yield is 75–85% (approx. 1.45–1.65 g).

Critical Control Point: Avoid temperatures >120°C, as furan rings can undergo ring-opening or polymerization (forming humins) under harsh thermal stress in basic media.

Reactivity & Derivatization

The aldehyde functionality at C2 is the primary handle for divergent synthesis. The electron-donating effect of the piperidine nitrogen at C5 increases the electron density of the furan ring, making the aldehyde slightly less electrophilic than in unsubstituted furfural, but still highly reactive toward nitrogen nucleophiles.

5.1 Key Transformations
  • Reductive Amination: Reaction with primary amines followed by reduction (

    
    ) yields secondary amines, common in kinase inhibitor scaffolds.
    
  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) generates push-pull chromophores often tested for non-linear optical properties or as Michael acceptors.

  • Hydrazone Formation: Condensation with hydrazides yields acylhydrazones, a privileged scaffold in anti-tuberculosis research.

5.2 Derivatization Workflow

Derivatization Core 5-(4-Methylpiperidin-1-yl) furan-2-carbaldehyde Prod1 Secondary Amines (Kinase Inhibitor Linkers) Core->Prod1 Reductive Amination Prod2 Acylhydrazones (Antimicrobial/Antifungal) Core->Prod2 Condensation Prod3 Furan-Vinyl Nitriles (Michael Acceptors) Core->Prod3 Knoevenagel Reagent1 + R-NH2 / NaBH(OAc)3 Reagent2 + R-CONH-NH2 (Cat. AcOH) Reagent3 + Malononitrile / Base

Figure 2: Divergent synthesis pathways utilizing the aldehyde handle.

Applications in Drug Discovery[2][3]
6.1 Antimicrobial Agents (Hydrazones)

Research indicates that 5-substituted furan-2-carbaldehydes are potent pharmacophores against Mycobacterium tuberculosis and Staphylococcus aureus. The 4-methylpiperidine tail improves cell wall penetration compared to the unsubstituted furan, while the hydrazone linkage (formed via reaction with isoniazid or similar hydrazides) chelates metal ions essential for bacterial enzymes.

6.2 Kinase Inhibitors

In oncology, this intermediate serves as a "hinge binder" or solvent-exposed tail. The furan oxygen can act as a hydrogen bond acceptor, while the piperidine ring extends into the solvent channel, improving solubility and bioavailability of the final drug candidate.

Safety & Stability
  • Hazards: Like many furan aldehydes, this compound is likely a skin and eye irritant (H315, H319).[1][2][3] The piperidine component adds potential acute toxicity if swallowed (H301/H302). Handle in a fume hood.

  • Stability: The compound is stable at room temperature but sensitive to oxidation (to the carboxylic acid) upon prolonged exposure to air. Store under inert atmosphere (Nitrogen/Argon) at 4°C.

  • Incompatibility: Avoid strong oxidizing agents and strong acids (which may cause furan ring opening).

References
  • PubChem. 5-(Piperidin-1-yl)furan-2-carbaldehyde (Analogous Structure Data). National Library of Medicine. [Link]

  • MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde Derivatives. [Link][4]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Derivatization of 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde

Introduction: The Versatility of the 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde Scaffold In the landscape of modern drug discovery and development, heterocyclic compounds are of paramount importance. Among these, the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde Scaffold

In the landscape of modern drug discovery and development, heterocyclic compounds are of paramount importance. Among these, the furan ring system serves as a privileged scaffold due to its unique electronic properties and its presence in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] The compound 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde is a particularly valuable synthetic intermediate. It combines the aromatic furan core with a reactive carbaldehyde group and a substituted piperidine moiety, offering multiple points for chemical modification to generate diverse molecular architectures. The aldehyde functional group is a versatile handle for a wide array of chemical transformations, enabling the construction of compound libraries for screening and lead optimization.[3]

This technical guide provides detailed, field-proven protocols for three fundamental derivatization strategies for 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde: Reductive Amination , Wittig Olefination , and Knoevenagel Condensation . These methods were selected for their reliability, broad substrate scope, and relevance in medicinal chemistry programs. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles and practical insights to ensure successful execution.

Derivatization via Reductive Amination: Synthesis of Novel Amines

Reductive amination is a cornerstone of medicinal chemistry for converting aldehydes into amines. This two-stage, one-pot process involves the initial condensation of the aldehyde with a primary or secondary amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine.[4][5] This method is highly efficient for expanding a chemical library, allowing for the introduction of a wide variety of amine-containing fragments.

Causality of Experimental Choices:
  • Solvent: Methanol is an excellent choice as it readily dissolves the starting aldehyde and most amine salts, and it does not interfere with the common reducing agents.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation. It is a mild and selective reducing agent, potent enough to reduce the intermediate iminium ion but generally unreactive towards the starting aldehyde. This selectivity minimizes the formation of the corresponding alcohol as a byproduct, which can be a significant issue with stronger reducing agents like sodium borohydride.

  • Reaction Control: The reaction is typically run at room temperature to ensure selectivity and stability of the reagents. Monitoring by Thin Layer Chromatography (TLC) is crucial to determine the point of complete consumption of the starting aldehyde.

Experimental Protocol: Reductive Amination

Objective: To synthesize a derivative of 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde by introducing a new amine moiety.

Materials & Reagents:

ReagentM.W. ( g/mol )Molar Eq.Quantity (Example)
5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde193.251.0193 mg (1.0 mmol)
Primary/Secondary Amine (e.g., Benzylamine)107.151.1118 mg (1.1 mmol)
Sodium Triacetoxyborohydride (STAB)211.941.5318 mg (1.5 mmol)
Dichloromethane (DCM) or Methanol (MeOH)--10 mL
Acetic Acid (optional, catalytic)60.05~0.051-2 drops

Step-by-Step Methodology:

  • Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde (1.0 eq).

  • Dissolution: Dissolve the aldehyde in 10 mL of anhydrous dichloromethane (DCM) or methanol.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution. If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine/iminium ion. A catalytic amount of acetic acid can be added to accelerate this step, particularly for less reactive amines.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture in portions over 5 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes) until the starting aldehyde spot has been completely consumed (typically 2-12 hours).

  • Work-up: Quench the reaction by slowly adding 10 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Workflow Diagram: Reductive Amination

Reductive_Amination Start 5-(4-Methylpiperidin-1-yl) furan-2-carbaldehyde Condensation Condensation (Imine Formation) Start->Condensation Amine Primary or Secondary Amine (R-NH2) Amine->Condensation Reduction Reduction with STAB Condensation->Reduction In situ Workup Aqueous Work-up & Purification Reduction->Workup Product Final Amine Derivative Workup->Product

Caption: Reductive amination workflow.

Derivatization via Wittig Reaction: Synthesis of Alkenes

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[6][7] It involves the reaction of the aldehyde with a phosphorus ylide (also known as a Wittig reagent). The reaction is highly reliable and forms the carbon-carbon double bond with high regioselectivity at the position of the original carbonyl group. The stereochemical outcome (E vs. Z alkene) is dependent on the nature of the ylide used.[8]

Causality of Experimental Choices:
  • Ylide Generation: The ylide is typically prepared by treating a phosphonium salt with a strong base. The choice of base is critical; n-Butyllithium (n-BuLi) is commonly used for non-stabilized ylides, while weaker bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be used for stabilized ylides (those with an electron-withdrawing group on the carbanion).

  • Solvent: Anhydrous tetrahydrofuran (THF) is the preferred solvent as it is aprotic and effectively solvates the reagents. It is crucial to use an anhydrous solvent to prevent quenching of the highly basic ylide.

  • Temperature Control: The deprotonation step to form the ylide is often performed at low temperatures (e.g., 0 °C or -78 °C) to control the reaction and prevent side reactions. The subsequent reaction with the aldehyde can then be allowed to warm to room temperature.

Experimental Protocol: Wittig Olefination

Objective: To convert the aldehyde group of 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde into an alkene.

Materials & Reagents:

ReagentM.W. ( g/mol )Molar Eq.Quantity (Example)
Methyltriphenylphosphonium Bromide357.231.2429 mg (1.2 mmol)
n-Butyllithium (n-BuLi) (1.6 M in hexanes)64.061.10.7 mL (1.1 mmol)
5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde193.251.0193 mg (1.0 mmol)
Anhydrous Tetrahydrofuran (THF)--15 mL

Step-by-Step Methodology:

  • Ylide Preparation Setup: Add methyltriphenylphosphonium bromide (1.2 eq) to an oven-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add anhydrous THF (10 mL) via syringe.

  • Ylide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe. The solution will typically turn a deep yellow or orange color, indicating the formation of the ylide. Stir at 0 °C for 30 minutes.

  • Aldehyde Addition: In a separate flask, dissolve 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde (1.0 eq) in anhydrous THF (5 mL). Add this solution dropwise to the ylide mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC for the disappearance of the aldehyde.

  • Work-up: Quench the reaction by adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The crude product, which contains triphenylphosphine oxide as a major byproduct, is then purified by column chromatography on silica gel.

Workflow Diagram: Wittig Reaction

Wittig_Reaction PhosphoniumSalt Phosphonium Salt (e.g., Ph3P+CH3Br-) YlideFormation Ylide Generation PhosphoniumSalt->YlideFormation Base Strong Base (e.g., n-BuLi) Base->YlideFormation Reaction Wittig Reaction [2+2] Cycloaddition YlideFormation->Reaction Phosphorus Ylide Aldehyde 5-(4-Methylpiperidin-1-yl) furan-2-carbaldehyde Aldehyde->Reaction Purification Purification (Remove Ph3P=O) Reaction->Purification Product Alkene Derivative Purification->Product

Caption: Wittig reaction workflow.

Derivatization via Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a modification of the aldol condensation where an aldehyde or ketone reacts with an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base.[9] The reaction is followed by a dehydration step to yield an electron-deficient alkene, a valuable pharmacophore. This reaction is a fundamental C-C bond-forming reaction in organic synthesis.[10]

Causality of Experimental Choices:
  • Active Methylene Compound: Malononitrile is an excellent substrate due to the high acidity of its methylene protons, allowing the reaction to proceed under mild conditions. Other common partners include diethyl malonate and ethyl acetoacetate.

  • Catalyst: A weak amine base, such as piperidine or pyridine, is used as the catalyst. It is basic enough to deprotonate the active methylene compound to form the nucleophilic enolate but not so strong as to promote self-condensation of the aldehyde.[9]

  • Solvent: Ethanol is a suitable protic solvent that facilitates the dissolution of the reagents and the catalytic cycle.

Experimental Protocol: Knoevenagel Condensation

Objective: To synthesize an α,β-unsaturated derivative from 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde.

Materials & Reagents:

ReagentM.W. ( g/mol )Molar Eq.Quantity (Example)
5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde193.251.0193 mg (1.0 mmol)
Malononitrile66.061.066 mg (1.0 mmol)
Piperidine85.150.1~10 µL (0.1 mmol)
Ethanol--10 mL

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask, combine 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde (1.0 eq) and malononitrile (1.0 eq).

  • Dissolution: Add 10 mL of ethanol and stir to dissolve the solids.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C to increase the reaction rate. The product often precipitates from the solution as it is formed.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Isolation: If a precipitate has formed, cool the mixture in an ice bath for 30 minutes to maximize crystallization.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual impurities. If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

Workflow Diagram: Knoevenagel Condensation

Knoevenagel_Condensation Aldehyde 5-(4-Methylpiperidin-1-yl) furan-2-carbaldehyde Condensation Nucleophilic Addition & Dehydration Aldehyde->Condensation ActiveMethylene Active Methylene Cmpd. (e.g., Malononitrile) ActiveMethylene->Condensation BaseCatalyst Weak Base Catalyst (e.g., Piperidine) BaseCatalyst->Condensation catalyzes Isolation Isolation (Precipitation/Filtration) Condensation->Isolation Product α,β-Unsaturated Product Isolation->Product

Sources

Application

Application Notes &amp; Protocols: A Researcher's Guide to Evaluating the Anticancer Activity of Furan-2-Carbaldehyde Analogs

Introduction: The Emerging Promise of Furan Scaffolds in Oncology The furan ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically acti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Promise of Furan Scaffolds in Oncology

The furan ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives, particularly furan-2-carbaldehydes, have garnered significant attention for their diverse therapeutic properties, including potent anticancer activities.[2][3][4] These compounds can modulate critical cellular processes, often inducing apoptosis, triggering cell cycle arrest, and interfering with key signaling pathways that are dysregulated in cancer.[3][5][6]

The versatility of the furan-2-carbaldehyde structure allows for extensive chemical modification, enabling the synthesis of large libraries of analogs. This chemical tractability provides a powerful platform for developing novel therapeutics with enhanced potency and selectivity. This guide offers a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically evaluate the anticancer potential of novel furan-2-carbaldehyde analogs, from initial cytotoxicity screening to in-depth mechanistic investigation.

Section 1: Strategic Workflow for Anticancer Evaluation

A robust evaluation of a compound's anticancer potential requires a multi-faceted approach. The workflow should progress logically from broad assessments of cell viability to specific investigations into the mechanism of action. This ensures a comprehensive understanding of the compound's biological effects and helps identify the most promising candidates for further development.

The causality behind this tiered strategy is resource optimization and logical validation. A compound that is not cytotoxic in a primary screen does not warrant in-depth mechanistic studies. Conversely, a potent cytotoxic agent requires further investigation to understand how it kills cancer cells, which is crucial for its therapeutic potential and potential side effects.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Molecular Target Identification a Synthesized Furan-2-Carbaldehyde Analogs b Cytotoxicity Assay (MTT/XTT) Determine IC50 across multiple cell lines a->b Initial Test c Apoptosis Assay (Annexin V/PI Staining) b->c If potent (low IC50) d Cell Cycle Analysis (PI Staining) b->d If potent (low IC50) g Discard or Redesign Analog b->g If not potent e Western Blot Analysis (e.g., PI3K/Akt, Apoptotic Markers) c->e d->e f Further Studies (e.g., Tubulin Polymerization Assay) e->f Based on Pathway Hits

Figure 1: General experimental workflow for evaluating anticancer analogs.

Section 2: Primary Screening: Assessing Cytotoxicity with the MTT Assay

The initial step in evaluating any potential anticancer agent is to determine its cytotoxicity—its ability to kill cancer cells.[7][8] The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[9][10][11]

Expertise & Experience: The "Why" Behind the MTT Assay The assay's principle relies on the metabolic activity of living cells. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes in their mitochondria, which reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells.[12] This makes it an excellent high-throughput method to quickly screen a large number of compounds and concentrations to determine the half-maximal inhibitory concentration (IC50)—the concentration of a drug that is required for 50% inhibition of cell viability.

Protocol 2.1: MTT Cytotoxicity Assay

Trustworthiness: Self-Validating System This protocol incorporates essential controls to ensure data integrity.

  • Untreated Control: Cells treated with media only, representing 100% viability.

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the furan analogs. This control is critical to ensure the solvent itself is not causing cytotoxicity.

  • Blank Control: Wells containing media and MTT but no cells. This is used to subtract the background absorbance.[13]

  • Positive Control: A known cytotoxic drug (e.g., Doxorubicin) to confirm the assay is working correctly.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Furan-2-carbaldehyde analogs dissolved in DMSO (sterile filtered)

  • MTT solution: 5 mg/mL in sterile PBS, filter sterilized.[10][13]

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[9]

  • Multi-channel pipette

  • Microplate reader (absorbance at 570-590 nm)[10]

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[3][13]

  • Compound Treatment: Prepare serial dilutions of the furan analogs in complete medium. After 24 hours, carefully remove the old medium and add 100 µL of the media containing the various concentrations of the test compounds (and controls) to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[9][13]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C.[14] During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[13]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[10][13] Measure the absorbance at 590 nm using a microplate reader.[13]

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100 The IC50 value is then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Cytotoxicity of Furan Analogs
Compound IDCancer Cell LineIncubation Time (h)IC50 (µM)
Furan Analog 1MCF-7 (Breast)488.5
Furan Analog 1HeLa (Cervical)4812.3
Furan Analog 2MCF-7 (Breast)482.96[6]
Furan Analog 2HeLa (Cervical)485.1
DoxorubicinMCF-7 (Breast)480.8

Section 3: Mechanistic Insight I: Induction of Apoptosis

Once a compound is identified as cytotoxic, the next critical question is whether it induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death).[8] Apoptosis is a highly regulated process essential for normal tissue homeostasis, and its induction is a hallmark of many effective anticancer therapies.[15][16]

Expertise & Experience: Why Annexin V/PI Staining? The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting apoptosis by flow cytometry.[17][18] Its power lies in its ability to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[17]

  • Annexin V: In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane.[19] During early apoptosis, this asymmetry is lost, and PS translocates to the outer leaflet where it can be detected by fluorescently-labeled Annexin V.[16][20][21]

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells.[21] It can only enter cells in late apoptosis or necrosis, where membrane integrity is compromised, by intercalating with DNA.[21][22]

Figure 2: Principle of Annexin V/PI apoptosis detection.
Protocol 3.1: Annexin V-FITC/PI Apoptosis Assay

Trustworthiness: Self-Validating System

  • Unstained Control: Cells without any fluorescent labels to set the baseline fluorescence.

  • Annexin V Only Control: To set the compensation for FITC fluorescence.

  • PI Only Control: To set the compensation for PI fluorescence.

  • Positive Control: Cells treated with a known apoptosis inducer (e.g., staurosporine or etoposide) to confirm that the staining procedure and reagents are working correctly.[18][19]

Materials:

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed 1 x 10⁶ cells in a T25 flask or appropriate well plate.[17] After 24 hours, treat the cells with the furan analog at its IC50 concentration for the predetermined time (e.g., 24 hours).

  • Cell Harvesting: After treatment, collect both the floating cells (in the supernatant) and the adherent cells (by gentle trypsinization).[17] This is crucial as apoptotic cells often detach. Combine them and centrifuge at ~300-500 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.[17]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[23]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[17] It is important to analyze samples promptly as apoptosis is an ongoing process.[23][24]

Data Presentation: Apoptosis Induction by Furan Analogs
Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Vehicle Control95.22.11.51.2
Furan Analog 2 (2.96 µM)45.835.515.33.4
Staurosporine (1 µM)10.148.738.92.3

Section 4: Mechanistic Insight II: Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to an arrest at a specific phase (G0/G1, S, or G2/M) and subsequently inducing apoptosis.[3] Analyzing the cell cycle distribution provides valuable information on the proliferative status of the cell population following treatment.

Expertise & Experience: Why Propidium Iodide Staining? Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[25] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[22] This allows for the differentiation of cell cycle phases:

  • G0/G1 phase: Cells have a normal (2N) DNA content.

  • S phase: Cells are actively replicating their DNA, so they have a DNA content between 2N and 4N.

  • G2/M phase: Cells have a doubled (4N) DNA content before division.

Flow cytometry can quantify the number of cells in each phase, revealing if a compound causes arrest at a particular checkpoint. Because PI also binds to RNA, treatment with RNase is essential to ensure that only DNA is stained.[25][26][27]

Protocol 4.1: PI Staining for Cell Cycle Analysis

Trustworthiness: Self-Validating System

  • Asynchronous Control: An untreated or vehicle-treated cell population showing a normal cell cycle distribution. This serves as the baseline.

  • Positive Control: Cells treated with a known cell cycle arresting agent (e.g., Nocodazole for G2/M arrest) to validate the protocol.

Materials:

  • 6-well plates

  • Ice-cold 70% ethanol[22][26]

  • PBS

  • PI staining solution (e.g., 50 µg/mL PI in PBS)[22][26]

  • RNase A solution (e.g., 100 µg/mL in PBS)[22][26]

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed and treat cells with the furan analog as described in the apoptosis protocol.

  • Harvesting: Collect all cells (adherent and floating) and centrifuge. Wash the pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet in ~500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[22][26][27] This step is critical to prevent cell clumping.

  • Storage: Incubate on ice for at least 30 minutes.[22] Cells can be stored at 4°C for several weeks at this stage.[22][26]

  • Washing: Centrifuge the fixed cells (a higher speed may be needed) and wash the pellet twice with cold PBS to remove the ethanol.[22][26]

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[28]

  • Analysis: Analyze the samples by flow cytometry. Acquire data for at least 10,000 events and analyze the DNA content histogram using appropriate software to quantify the percentage of cells in each phase.[22][26]

Data Presentation: Cell Cycle Arrest by Furan Analogs
Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control65.420.114.5
Furan Analog 2 (2.96 µM)20.315.264.5
Nocodazole (100 nM)15.810.573.7

The data suggests that Furan Analog 2 induces a significant arrest in the G2/M phase of the cell cycle, a finding consistent with reports on other furan-based anticancer compounds.[6]

Section 5: Mechanistic Insight III: Investigating Molecular Targets

After establishing the phenotypic effects (cytotoxicity, apoptosis, cell cycle arrest), the final step is to investigate the underlying molecular mechanisms. Western blotting is a powerful technique to detect and quantify specific proteins, allowing researchers to see how a compound affects key signaling pathways involved in cancer.[29]

Expertise & Experience: Targeting Relevant Pathways Literature suggests that furan derivatives can modulate crucial cancer-related signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[30] Investigating the phosphorylation status of key proteins in this pathway, like Akt, can provide direct evidence of a compound's mechanism.[31]

G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Furan Furan Analog (Hypothesized) Furan->PI3K inhibits? Furan->Akt inhibits?

Figure 3: Potential inhibition of the PI3K/Akt/mTOR pathway by furan derivatives.[30]
Protocol 5.1: Western Blotting for Key Signaling Proteins

Trustworthiness: Self-Validating System

  • Loading Control: An antibody against a housekeeping protein (e.g., β-actin, GAPDH) is essential. This confirms that an equal amount of protein was loaded in each lane, ensuring that any observed changes in the target protein are due to the treatment and not loading errors.

  • Phospho-Specific vs. Total Protein: When assessing signaling pathways, it's crucial to probe for both the phosphorylated (active) form of a protein and the total amount of that protein.[32] A decrease in the phospho-protein with no change in the total protein indicates pathway inhibition, not protein degradation.[32]

Materials:

  • SDS-PAGE equipment (gels, running buffer, etc.)

  • Protein transfer system (e.g., semi-dry or wet transfer)

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Step-by-Step Methodology:

  • Protein Extraction: Treat cells with the furan analog at the desired concentration and time. Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors.[32]

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.[33]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[33]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.[33]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[33]

  • Detection: Wash the membrane again as in step 7. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped of antibodies and re-probed with another primary antibody (e.g., first for phospho-Akt, then stripped and re-probed for total Akt, then for β-actin).[32]

Concluding Remarks

The systematic evaluation pipeline detailed in this guide—progressing from broad cytotoxicity screening to specific mechanistic assays—provides a robust framework for characterizing the anticancer potential of novel furan-2-carbaldehyde analogs. By integrating these protocols, researchers can efficiently identify potent compounds, elucidate their mechanisms of action, and generate the comprehensive data package needed to advance promising candidates in the drug discovery pipeline. The furan scaffold continues to be a fertile ground for the development of next-generation oncology therapeutics.

References

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Cambridge.
  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC.
  • Apoptosis Assays by Flow Cytometry. (n.d.). Agilent.
  • Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
  • Apoptosis Assays. (n.d.). Thermo Fisher Scientific.
  • Cytotoxic assays for screening anticancer agents. (n.d.). PubMed.
  • DNA Cell Cycle Analysis with PI. (n.d.). Flow Cytometry Core Facility.
  • Apoptosis and Necrosis Assay (Flow Cytometry). (n.d.). Cyprotex - Evotec.
  • Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad Antibodies.
  • Flow Cytometric Apoptosis Assays for Cell Death. (2024). Bitesize Bio.
  • A Technical Guide to Substituted Furan-2-Carbaldehydes in Drug Discovery. (n.d.). BenchChem.
  • Application Notes and Protocols: Screening of 5-(4-Bromophenyl)furan-2-carbaldehyde Derivatives for Biological Activity. (n.d.). BenchChem.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). PubMed.
  • The Annexin V Apoptosis Assay. (n.d.). University of Virginia.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. (n.d.). SciELO.
  • Standart Operating Procedure Apoptosis assay with Annexin V - PI. (n.d.). Biologi.
  • Cytotoxicity Assays. (n.d.). Creative Bioarray.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • MTT assay protocol. (n.d.). Abcam.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO.
  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium.
  • MTT Cell Proliferation Assay. (n.d.). ATCC.
  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio.
  • Western Blotting Protocol. (n.d.). Cell Signaling Technology.
  • Western blot protocol. (n.d.). Abcam.
  • MTT Proliferation Assay Protocol. (2025). ResearchGate.
  • Method for Analysing Apoptotic Cells via Annexin V Binding. (n.d.). University of Cambridge.
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). PMC.
  • A Review on Biological and Medicinal Significance of Furan. (n.d.). ResearchGate.
  • An In-depth Technical Guide to 5-Propylfuran-2-carbaldehyde Derivatives and Analogs for Drug Discovery Professionals. (n.d.). BenchChem.
  • Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. (n.d.). PMC.
  • An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications in Drug Discovery. (n.d.). BenchChem.
  • Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (2021). Cell Signaling Technology.
  • A Comparative Review of 5-Halophenyl-2-furaldehydes: Synthesis, Antimicrobial, and Anticancer Applications. (n.d.). BenchChem.
  • Pharmacological activity of furan derivatives. (2024). World Journal of Pharmaceutical Research.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). orientjchem.org.
  • Application Notes and Protocols for 5-Propylfuran-2-carbaldehyde in Medicinal Chemistry. (n.d.). BenchChem.
  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). PMC.

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Method

Application Notes &amp; Protocols: 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde as a Versatile Synthon for Heterocyclic Libraries

Abstract This technical guide provides an in-depth exploration of 5-(4-methylpiperidin-1-yl)furan-2-carbaldehyde, a potent and versatile building block for the synthesis of diverse heterocyclic scaffolds. By virtue of it...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 5-(4-methylpiperidin-1-yl)furan-2-carbaldehyde, a potent and versatile building block for the synthesis of diverse heterocyclic scaffolds. By virtue of its unique trifunctional architecture—an electron-rich furan ring, a nucleophilic amine moiety, and a highly reactive aldehyde group—this compound serves as an ideal starting point for constructing complex molecules of interest in medicinal chemistry and materials science. We present a comprehensive overview of its synthesis, core reactivity, and detailed, field-proven protocols for its application in constructing key heterocyclic systems such as pyrimidines and pyridazines. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced building blocks for accelerated discovery programs.

Introduction: The Strategic Value of the Furan-2-Carbaldehyde Scaffold

Substituted furan-2-carbaldehydes are cornerstone intermediates in organic synthesis, prized for their dual reactivity. The furan ring acts as a stable aromatic system that can also participate in cycloaddition reactions or serve as a masked 1,4-dicarbonyl equivalent. The aldehyde function provides a reactive handle for a multitude of classical and modern transformations, including condensations, oxidations, reductions, and multicomponent reactions.[1][2]

The introduction of a 4-methylpiperidine group at the C5 position profoundly influences the molecule's electronic properties and reactivity. The nitrogen atom's lone pair donates electron density into the furan ring, activating the C2-aldehyde group towards electrophilic attack and modulating the reactivity of the furan ring itself. This electronic push makes the aldehyde proton more shielded and the carbonyl carbon more susceptible to nucleophilic attack. Furthermore, the lipophilic and basic 4-methylpiperidine moiety often imparts favorable pharmacokinetic properties in drug candidates.

This guide details the synthesis of the title compound and provides robust protocols for its conversion into high-value heterocyclic systems, explaining the mechanistic rationale behind the chosen synthetic strategies.

Physicochemical & Spectroscopic Profile

Characterization of the building block is critical for ensuring reaction success and reproducibility. Below are the key properties for 5-(4-methylpiperidin-1-yl)furan-2-carbaldehyde.

PropertyValueSource / Method
Molecular Formula C₁₁H₁₅NO₂-
Molecular Weight 193.24 g/mol Calculated
Appearance Expected to be a yellow to brown solidAnalogy to similar compounds[3]
CAS Number Not assigned; related to 22868-60-6[4]-
¹H NMR (CDCl₃, 400 MHz) δ ~9.3 (s, 1H, CHO), 7.1 (d, 1H, furan-H), 6.0 (d, 1H, furan-H), 3.4 (m, 2H, piperidine-H), 3.0 (m, 2H, piperidine-H), 1.7 (m, 5H, piperidine-H), 0.9 (d, 3H, CH₃)Predicted based on known spectra[5]
¹³C NMR (CDCl₃, 100 MHz) δ ~175 (CHO), 165 (C5-furan), 152 (C2-furan), 122 (C3-furan), 105 (C4-furan), 50 (N-CH₂), 34 (CH), 30 (CH₂), 21 (CH₃)Predicted based on known spectra[5]

Synthesis of the Core Building Block

The most direct and reliable method for synthesizing 5-(4-methylpiperidin-1-yl)furan-2-carbaldehyde is via nucleophilic aromatic substitution (SNAr) on a 5-halofuran-2-carbaldehyde precursor. 5-Bromo-2-furaldehyde is a commercially available and cost-effective starting material for this purpose.

Diagram: Synthesis Workflow

The following diagram illustrates the straightforward synthetic pathway.

G cluster_0 Starting Materials SM1 5-Bromo-2-furaldehyde Reagents Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Heat (e.g., 100-120 °C) SM1->Reagents SM2 4-Methylpiperidine SM2->Reagents Product 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde Reagents->Product SNAr Reaction

Caption: Synthetic route to the title building block via SNAr.

Protocol 1: Synthesis of 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde

Materials:

  • 5-Bromo-2-furaldehyde (1.0 eq)

  • 4-Methylpiperidine (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-bromo-2-furaldehyde and anhydrous DMSO (approx. 5 mL per gram of starting material).

  • Add potassium carbonate, followed by 4-methylpiperidine.

  • Equip the flask with a condenser and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 4-6 hours.

  • Once the starting material is consumed, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water (10x the volume of DMSO).

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL) to remove residual DMSO.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography on silica gel (gradient elution, e.g., 10% to 30% EtOAc in Hexanes) to afford the pure product.

Self-Validation & Expected Outcome:

  • Yield: Typically 75-85%.

  • Appearance: A yellow or light brown solid.

  • Characterization: The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, matching the data in Section 2. The disappearance of the starting material's signals and the appearance of new signals corresponding to the 4-methylpiperidine moiety are key indicators.

Scientist's Note: DMSO is an excellent solvent for this SNAr reaction due to its high polarity and ability to solvate the potassium cation, enhancing the nucleophilicity of the amine. An excess of the amine and a robust inorganic base are crucial to drive the reaction to completion.

Application in Heterocycle Synthesis: Core Protocols

The true utility of 5-(4-methylpiperidin-1-yl)furan-2-carbaldehyde lies in its ability to serve as a precursor to a wide array of heterocycles.[6] The aldehyde group is the primary site of transformation.

Diagram: Key Reaction Pathways

G cluster_0 cluster_1 BB 5-(4-Methylpiperidin-1-yl) furan-2-carbaldehyde Knoevenagel Knoevenagel Condensation (+ Active Methylene Cmpd.) BB->Knoevenagel PaalKnorr Paal-Knorr Type Synthesis (+ Hydrazine) BB->PaalKnorr Pyrimidine Pyrimidine Synthesis (+ Guanidine/Amidine) BB->Pyrimidine Unsaturated α,β-Unsaturated Intermediate Knoevenagel->Unsaturated Precursor for other heterocycles Pyridazine Substituted Pyridazine PaalKnorr->Pyridazine Pyrimidine_prod Substituted Pyrimidine Pyrimidine->Pyrimidine_prod

Caption: Major synthetic routes from the building block to key heterocycles.

Synthesis of Pyridazines via Paal-Knorr Type Reaction

The furan ring can be considered a masked 1,4-dicarbonyl system. Upon reaction with hydrazine, it can undergo ring-opening and subsequent condensation to form a stable pyridazine ring. This transformation is a powerful method for converting furans into 1,2-diazines.[7][8][9]

Mechanistic Insight: The reaction is initiated by the formation of a hydrazone at the aldehyde. Under acidic conditions, the furan ring is protonated, leading to a ring-opening cascade that forms a 1,4-dicarbonyl intermediate. This intermediate then undergoes a classical intramolecular condensation with the second nitrogen of the hydrazine to form a dihydropyridazine, which subsequently oxidizes to the aromatic pyridazine.

Protocol 2: Synthesis of a 3-substituted-6-(4-methylpiperidin-1-yl)pyridazine

Materials:

  • 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde (1.0 eq)

  • Hydrazine hydrate (or substituted hydrazine, 1.1 eq)

  • Ethanol (EtOH)

  • Acetic Acid (AcOH) or Hydrochloric Acid (HCl) (catalytic amount)

Procedure:

  • Dissolve the furan building block in ethanol in a round-bottom flask.

  • Add a catalytic amount of acetic acid (e.g., 5 mol%).

  • Add hydrazine hydrate dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 80 °C) and monitor by TLC. The reaction is usually complete in 2-4 hours.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Neutralize the residue with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

  • Purify the crude product via recrystallization or column chromatography to obtain the desired pyridazine.

Self-Validation & Expected Outcome:

  • Yield: 60-80%.

  • Characterization: Successful synthesis is confirmed by the disappearance of the aldehyde proton (~9.3 ppm) and furan protons in the ¹H NMR spectrum, and the appearance of new aromatic signals characteristic of the pyridazine ring. Mass spectrometry should confirm the expected molecular weight of the product.

Synthesis of Pyrimidines via Condensation

The aldehyde functionality provides a direct entry point for constructing pyrimidine rings through condensation with N-C-N building blocks like guanidine or amidines.[10][11] This often proceeds through an initial Knoevenagel-type intermediate.

Protocol 3: Synthesis of a 2-amino-4-substituted-pyrimidine

This protocol follows a two-step, one-pot procedure involving an initial Knoevenagel condensation followed by cyclization.[12][13]

Materials:

  • 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Guanidine hydrochloride (1.1 eq)

  • Sodium ethoxide (NaOEt) solution in ethanol (2.2 eq)

  • Ethanol (EtOH), absolute

Procedure:

  • Step A: Knoevenagel Condensation. In a dry flask, dissolve the furan building block and malononitrile in absolute ethanol. Add a catalytic amount of a mild base like piperidine or triethylamine (a few drops) and stir at room temperature for 1 hour. The formation of the bright yellow/orange Knoevenagel adduct can be monitored by TLC.

  • Step B: Cyclization. To the reaction mixture from Step A, add guanidine hydrochloride.

  • Slowly add the sodium ethoxide solution to the flask. The mixture will become thicker.

  • Heat the reaction to reflux for 6-8 hours. The reaction progress can be monitored by observing the consumption of the intermediate via TLC.

  • After cooling, pour the reaction mixture into ice-cold water.

  • A precipitate will form. If necessary, neutralize the solution with dilute HCl to pH ~7 to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Dry the solid in a vacuum oven to yield the pyrimidine product. Further purification can be achieved by recrystallization.

Self-Validation & Expected Outcome:

  • Yield: 55-75%.

  • Characterization: ¹H NMR analysis should show the absence of the aldehyde proton and the protons from the malononitrile starting material. New signals for the pyrimidine ring protons and a broad singlet for the amino group (NH₂) will be present. Mass spectrometry will confirm the successful incorporation of the guanidine fragment.

Safety and Handling

  • 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Based on analogous compounds, it may be harmful if swallowed and cause skin or eye irritation.[4]

  • Reagents: Handle all reagents like malononitrile (toxic), hydrazine (toxic and corrosive), and strong bases (sodium ethoxide) with extreme care in a well-ventilated fume hood.

Conclusion

5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde is a highly effective and versatile building block for diversity-oriented synthesis. Its straightforward preparation and the predictable reactivity of its aldehyde group allow for the efficient construction of medicinally relevant heterocyclic cores like pyridazines and pyrimidines. The protocols outlined in this guide are robust, reproducible, and serve as a validated starting point for library synthesis and lead optimization campaigns in drug discovery.

References

  • Abbasi, A., et al. (2010). Synthesis and Characterization of (Z)-Furan-2-carbaldehyde Thiosemicarbazone at Low Temperature. E-Journal of Chemistry. Available at: [Link]

  • ChemTube3D. Synthesis of Pyridazine. ChemTube3D. Available at: [Link]

  • MySkinRecipes. 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde. MySkinRecipes Product Page. Available at: [Link]

  • PubMed. (2002). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. PubMed. Available at: [Link]

  • Iraqi Journal of Science. (2014). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Iraqi Journal of Science. Available at: [Link]

  • ResearchGate. (2014). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. ResearchGate. Available at: [Link]

  • Arkivoc. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc. Available at: [Link]

  • Wikipedia. 5-Methylfurfural. Wikipedia. Available at: [Link]

  • ResearchGate. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link]

  • DTIC. (2018). Synthesis and Characterization of Furanic Compounds. DTIC. Available at: [Link]

  • MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molecules. Available at: [Link]

  • ResearchGate. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. ResearchGate. Available at: [Link]

  • PubChem. 5-(Piperidin-1-yl)furan-2-carbaldehyde. PubChem. Available at: [Link]

  • Scirp.org. (2020). Crystal and Molecular Structure Analysis in Knoevenagel Condensation Product of Substituted Napthofuran-2-Carbaldehydes. Crystal Structure Theory and Applications. Available at: [Link]

  • Wikipedia. Paal–Knorr synthesis. Wikipedia. Available at: [Link]

  • Damascus University Journal. (2017). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. Damascus University Journal for Basic Sciences. Available at: [Link]

  • ResearchGate. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. ResearchGate. Available at: [Link]

  • National Institutes of Health (NIH). (2018). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. PMC. Available at: [Link]

  • Wikipedia. Knoevenagel condensation. Wikipedia. Available at: [Link]

  • jOeCHEM. (2020). Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. YouTube. Available at: [Link]

  • ACS Omega. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Publications. Available at: [Link]

  • MBB College. Synthesis of Furan. MBB College. Available at: [Link]

  • Royal Society of Chemistry. (2011). Bio-based building blocks from 5-hydroxymethylfurfural via 1-hydroxyhexane-2,5-dione as intermediate. Chemical Science. Available at: [Link]

  • ResearchGate. (2002). Vibrational spectroscopic investigations of 5-(4-fluor-phenyl)-furan-2 carbaldehyde. ResearchGate. Available at: [Link]

  • ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Records of Natural Products. Available at: [Link]

  • YouTube. (2021). PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. YouTube. Available at: [Link]

  • The Journal of Organic Chemistry. (2007). Intermediates in the Paal-Knorr Synthesis of Furans. ACS Publications. Available at: [Link]

Sources

Application

Fluorescent labeling with furan-2-carbaldehyde probes

Application Note: High-Fidelity Fluorescent Labeling & Sensing with Furan-2-Carbaldehyde Probes Executive Summary This application note details the utility of Furan-2-carbaldehyde (F2C) derivatives as versatile fluorogen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Fluorescent Labeling & Sensing with Furan-2-Carbaldehyde Probes

Executive Summary

This application note details the utility of Furan-2-carbaldehyde (F2C) derivatives as versatile fluorogenic scaffolds for bio-analytical applications. While the furan-2-carbaldehyde moiety itself is a simple heterocyclic building block, its aldehyde functionality serves as a highly reactive "trigger" in the design of "Turn-On" fluorescent probes.

The primary application detailed here is the ratiometric and fluorogenic detection of Hydrazine (


)  in biological systems. Hydrazine is a toxic industrial pollutant and a metabolic byproduct of certain pharmaceuticals (e.g., isoniazid). F2C-based probes utilize a specific condensation reaction to transform from a non-fluorescent (or emission-shifted) state to a highly fluorescent hydrazone species.

Key Benefits:

  • High Selectivity: The aldehyde group in the furan scaffold shows preferential reactivity toward hydrazine over other biological amines (e.g., lysine, glutathione).

  • Rapid Kinetics: Response times typically

    
     minutes.
    
  • ** biocompatibility:** Suitable for live-cell imaging (HeLa, A549, HEK293).

Mechanism of Action

The sensing mechanism relies on the modulation of Intramolecular Charge Transfer (ICT) .

  • Probe State (OFF/Shifted): In the native F2C probe (often conjugated to a fluorophore like Coumarin or BODIPY), the electron-withdrawing aldehyde group quenches fluorescence or induces a blue-shift via strong ICT or Photoinduced Electron Transfer (PET).

  • Reaction: Upon exposure to hydrazine, the aldehyde undergoes a condensation reaction to form a hydrazone .

  • Labeled State (ON): The resulting hydrazone creates a conjugated system with different electronic properties (often inhibiting PET or extending

    
    -conjugation), triggering a strong fluorescence enhancement (Turn-On) or a bathochromic shift (Red-shift).
    

Figure 1: Reaction Pathway & Signaling Mechanism

HydrazineSensing Probe Furan-2-Carbaldehyde Probe (Weak Fluorescence) Intermediate Hemiaminal Intermediate Probe->Intermediate Nucleophilic Attack Hydrazine Hydrazine (N2H4) Analyte Hydrazine->Intermediate Product Fluorescent Hydrazone (Strong Fluorescence) Intermediate->Product Dehydration (-H2O)

Caption: The nucleophilic attack of hydrazine on the furan-aldehyde moiety yields a highly fluorescent hydrazone conjugate.

Experimental Protocols

Materials & Reagents
  • Probe Stock: 10 mM F2C-Probe in DMSO (Store at -20°C, protected from light).

  • Hydrazine Stock: 10 mM

    
     in deionized water (Freshly prepared).
    
  • Buffer: PBS (10 mM, pH 7.4) or HEPES (20 mM, pH 7.4).

  • Cell Lines: HeLa or A549 (ATCC).

  • Cell Culture Media: DMEM supplemented with 10% FBS and 1% Pen/Strep.

  • Cytotoxicity Reagent: MTT or CCK-8 assay kit.

Protocol A: In Vitro Spectroscopic Characterization

Objective: Determine the Limit of Detection (LOD) and Selectivity.

  • Preparation: Dilute the Probe Stock into PBS (pH 7.4) to a final concentration of 10

    
    M. Ensure final DMSO content is 
    
    
    
    .
  • Titration: Aliquot 3 mL of the probe solution into a quartz cuvette.

  • Baseline Scan: Record fluorescence emission spectrum (

    
     typically 350-450 nm depending on the fluorophore backbone).
    
  • Addition: Add Hydrazine stock in increments (0–100

    
    M equivalents). Mix by inversion for 30 seconds.
    
  • Incubation: Allow to stand for 15 minutes at room temperature.

  • Measurement: Record spectra after each addition.

  • Selectivity Check: Repeat steps 1-6 using interfering analytes (Cys, Hcy, GSH,

    
    , 
    
    
    
    ,
    
    
    ) at 100
    
    
    M concentration.

Data Processing: Calculate LOD using the equation:



  • 
    : Standard deviation of the blank measurement.
    
  • 
    : Slope of the fluorescence intensity vs. concentration curve.
    
Protocol B: Live Cell Imaging

Objective: Visualize intracellular hydrazine distribution.

Workflow Diagram:

CellImaging Step1 1. Seed Cells (Confocal Dish, 24h) Step2 2. Pre-treatment (Optional: Add N2H4 20-50 µM) Step1->Step2 Adherence Step3 3. Probe Incubation (10 µM Probe, 20-30 min, 37°C) Step2->Step3 Uptake Step4 4. Wash Steps (3x with PBS) Step3->Step4 Remove Excess Step5 5. Imaging (Confocal Microscopy) Step4->Step5 Data Acq

Caption: Step-by-step workflow for labeling and imaging hydrazine in live cell cultures.

Detailed Steps:

  • Seeding: Seed HeLa cells in 35 mm glass-bottom confocal dishes at a density of

    
     cells/dish. Incubate for 24h at 37°C (
    
    
    
    ).
  • Probe Loading: Replace media with fresh serum-free media containing 10

    
    M F2C-Probe .
    
  • Incubation: Incubate for 30 minutes at 37°C. Note: Serum proteins can bind the probe, reducing effective concentration; serum-free media is recommended for the staining step.

  • Washing: Aspirate media and wash cells

    
     with sterile PBS to remove extracellular probe and reduce background noise.
    
  • Exogenous Analyte Addition (Control): For positive control, treat cells with hydrazine (20-50

    
    M) for 20 minutes before or after probe loading (depending on whether you are testing reversibility or accumulation).
    
  • Imaging: Image immediately using a Confocal Laser Scanning Microscope (CLSM).

    • Channel Settings: Adjust based on fluorophore (e.g., for Coumarin-Furan:

      
       nm, 
      
      
      
      nm).

Data Analysis & Validation

Quantitative Performance Metrics

A robust F2C probe should exhibit the following characteristics. Compare your experimental data against these benchmarks.

ParameterTypical RangeRationale
Response Time 5 – 20 minFast kinetics required for real-time biological tracking.
Stokes Shift > 80 nmLarge shift reduces self-quenching and improves signal-to-noise ratio.
LOD 10 – 100 nMMust be sensitive enough to detect trace environmental or metabolic levels.
Quantum Yield (

)
0.01 (OFF)

0.4+ (ON)
High contrast ratio is essential for "Turn-On" sensing.
pH Stability 5.0 – 9.0Must function within physiological pH and lysosomal pH ranges.
Troubleshooting Guide
  • Issue: High Background Fluorescence.

    • Cause: Incomplete washing or probe aggregation.

    • Solution: Increase PBS wash steps; lower probe concentration to 5

      
      M; ensure DMSO stock is fully dissolved.
      
  • Issue: Low Signal in Positive Control.

    • Cause: Cell permeability issues or rapid metabolism.

    • Solution: Verify incubation temperature (37°C); extend incubation time slightly (up to 45 min); check probe solubility in media.

  • Issue: Lack of Selectivity.

    • Cause: Reaction with other carbonyl-reactive species.

    • Solution: Perform competition assays with hydroxylamine and bisulfite to verify specificity for hydrazine.

References

  • Rao, S., et al. (2025). Design and Characterization of a Coumarin-Based Hydrazine Fluorescent Probe for Labeling Biomolecular Carbonyls and Detecting Oxidative Stress in Live Cells.[1] Mason Publishing Journals. Link

  • Liu, X., et al. (2025). Coumarin bialdehyde-based fluorescent probe for the detection of hydrazine in living cells, soil samples and its application in test strips.[2] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[2][3] Link

  • Zhang, Y., et al. (2022). An ICT-Based Coumarin Fluorescent Probe for the Detection of Hydrazine and Its Application in Environmental Water Samples and Organisms.[4] Frontiers in Bioengineering and Biotechnology.[4] Link

  • Greco, N. J., & Tor, Y. (2007). Furan Decorated Nucleoside Analogues as Fluorescent Probes: synthesis, photophysical evaluation and site-specific incorporation.[5] Tetrahedron.[5] Link

  • Diao, Q., et al. (2025). A coumarin-based ratiometric fluorescent sensor for the detection of hydrazine in environmental and biological samples. Analytical Methods.[2][4][6][7][8][9][10][11][12] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: MS/MS Analysis of Piperidinyl-Furan Scaffolds

Current Status: Operational Topic: Troubleshooting Mass Spectrometry Fragmentation Ticket ID: PIP-FUR-MS-001 Assigned Specialist: Senior Application Scientist Executive Summary This guide addresses the specific challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Mass Spectrometry Fragmentation Ticket ID: PIP-FUR-MS-001 Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the specific challenges encountered when analyzing piperidinyl-furan derivatives via Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS). These scaffolds present a unique analytical duality: the piperidine moiety acts as a strong proton acceptor (charge localization), while the furan ring is electronically rich yet chemically fragile, often leading to complex in-source decay or oxidative artifacts.

This document is structured to guide you through ionization optimization, spectral interpretation, and artifact elimination.

Part 1: Ionization & Source Parameters

Q: I see the parent mass, but the signal is unstable or low. How do I optimize ionization?

A: The piperidine nitrogen is your primary ionization site (


). However, the furan ring is acid-sensitive. Standard acidic mobile phases can sometimes degrade the furan moiety before detection.[1]

Optimization Protocol:

  • Mobile Phase pH: Use a weak acid buffer (0.1% Formic Acid) rather than strong acids like TFA, which suppress ionization and promote furan ring opening.

  • Cone Voltage (In-Source Energy): Furan rings are labile. High cone voltages can cause "In-Source Fragmentation," where the molecule breaks before the quadrupole.

    • Action: Perform a "Cone Voltage Ramp" from 10V to 60V. Select the value where the molecular ion

      
       is maximal, and fragment ions are 
      
      
      
      .
  • Solvent Choice: Methanol/Water gradients often provide better sensitivity for these alkaloids than Acetonitrile, as protic solvents stabilize the protonated amine.

Q: My spectrum shows a peak at [M+16]. Is this a contaminant?

A: This is likely an oxidation artifact, common in piperidinyl-furans. It can arise from two distinct mechanisms:[2][3]

  • N-Oxidation: Oxidation of the piperidine nitrogen (common in storage).

  • Furan Oxidation: Formation of a reactive enedione or epoxide on the furan ring.

Differentiation Test:

  • N-Oxide: Tends to lose oxygen (

    
    ) or 
    
    
    
    (
    
    
    ) easily during MS/MS.
  • Furan Oxidation: Usually results in ring-opening products; fragmentation will show a mass shift in the furan-containing fragments, not the piperidine core.

Part 2: Fragmentation Pathways (The "Why" Behind the Peaks)

Q: What are the diagnostic ions for a piperidinyl-furan scaffold?

A: The fragmentation is driven by Charge-Remote Fragmentation (CRF) and Charge-Directed Fragmentation (CDF) initiated by the protonated nitrogen.

1. The Piperidine "Alpha-Cleavage" (Dominant)

The most thermodynamically favored pathway is the cleavage of the C-C bond adjacent to the nitrogen (


-cleavage).[4]
  • Mechanism: The radical cation or protonated species directs cleavage to stabilize the resulting iminium ion.

  • Observation: If the furan is attached to the

    
    -carbon, you will often see the loss of the furan moiety  as a neutral radical, leaving a characteristic piperidinium double-bond species.
    
2. Furan Ring Disintegration

Unlike the stable piperidine, the furan ring often fragments via:

  • Loss of CO (

    
    ):  Highly diagnostic for furan.
    
  • Retro-Diels-Alder (RDA): Can produce ions at

    
     39 (
    
    
    
    ) or loss of
    
    
    (acetylene).
Visualizing the Pathway

The following diagram illustrates the competition between stable iminium formation and furan degradation.

FragmentationPathway Parent Parent Ion [M+H]+ PiperidineCore Piperidine Core (Charge Localization) Parent->PiperidineCore Protonation (ESI) AlphaCleavage α-Cleavage Product (Iminium Ion) PiperidineCore->AlphaCleavage Primary Pathway (High Energy) FuranDegradation Furan Ring Opening (Loss of CO, -28Da) PiperidineCore->FuranDegradation Secondary Pathway (Furan Instability) FuranLoss Neutral Loss: Furan Radical AlphaCleavage->FuranLoss Neutral Elimination

Caption: Figure 1. Competitive fragmentation pathways. The charge-retentive piperidine drives


-cleavage, while the furan moiety is prone to neutral loss of CO or radical detachment.

Part 3: Troubleshooting Guide (Artifacts & Anomalies)

Q: I see a strong peak at 84 or 86. What is this?

A: These are the "fingerprint" ions of the piperidine ring.

  • 
     86:  Protonated piperidine ring (
    
    
    
    ) – implies the furan was cleaved off entirely.
  • 
     84:  Tetrahydropyridine cation (
    
    
    
    ) – formed via dehydrogenation or
    
    
    -cleavage.
  • Significance: If you see these but no furan-specific fragments, your Collision Energy (CE) is likely too high, obliterating the specific structural information. Lower the CE by 5-10 eV.

Q: How do I distinguish between isomers (e.g., 2-piperidinyl vs. 3-piperidinyl furan)?

A: Isomers often yield identical fragment masses but different intensities.

  • 2-substituted: Steric hindrance often promotes faster

    
    -cleavage (higher intensity of the loss-of-substituent peak).
    
  • 3-substituted: Slightly more stable; may show more ring-opening fragments before the substituent is lost.

Part 4: Validated Experimental Workflow

Use this self-validating workflow to ensure data integrity.

StepParameterTarget / Criteria
1. Infusion Flow Rate5-10

L/min (steady spray).
2. Precursor Check Full Scan (MS1)Identify

. Check for

(adducts indicate dirty source).
3. Stability Test Cone Voltage RampPlot intensity of

vs. Fragment. Goal:

fragmentation in source.
4. Product Scan Collision Energy (CE)Step CE: 15, 30, 45 eV. Goal: Retain 10% parent ion to ensure no "over-fragmentation."
5. Verification Neutral Loss ScanSet to scan for neutral loss of 28 Da (CO). Confirms presence of Furan.
Troubleshooting Logic Flow

TroubleshootingFlow Start Start: Poor MS/MS Spectrum CheckParent Is Parent Ion [M+H]+ Visible? Start->CheckParent CheckAdducts Are Na+ or K+ Adducts Dominant? CheckParent->CheckAdducts Yes CheckFrag Are Fragments Present in MS1? CheckParent->CheckFrag No / Low Intensity OptimizeDesolvation Increase Desolvation Temp Check Mobile Phase Additives CheckAdducts->OptimizeDesolvation Yes CheckCE Adjust Collision Energy (CE) CheckAdducts->CheckCE No LowerCone Lower Cone Voltage (Reduce In-Source Decay) CheckFrag->LowerCone Yes CheckFrag->CheckCE No

Caption: Figure 2. Decision tree for troubleshooting signal loss or spectral ambiguity in piperidinyl-furan analysis.

References

  • BenchChem. (2025).[1][4][5] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Piperidine Mass Spectrum (Electron Ionization). NIST Mass Spectrometry Data Center.[6] Retrieved from

  • Dias, H. J., et al. (2018). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of the Brazilian Chemical Society. Retrieved from

  • MDPI. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from

  • McLafferty, F. W., & Turecek, F. (1993).[7] Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms, widely cited for

    
    -cleavage and RDA mechanisms).
    

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of piperidinyl vs morpholinyl furan-2-carbaldehydes

[1] Executive Summary This technical guide provides a rigorous comparison between 5-(piperidin-1-yl)furan-2-carbaldehyde and 5-(morpholin-4-yl)furan-2-carbaldehyde .[1] These compounds serve as critical intermediates in...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a rigorous comparison between 5-(piperidin-1-yl)furan-2-carbaldehyde and 5-(morpholin-4-yl)furan-2-carbaldehyde .[1] These compounds serve as critical intermediates in the synthesis of bioactive Schiff bases, chalcones, and heterocyclic pharmacophores.

While structurally similar, the substitution of the methylene group in piperidine with an ether oxygen in morpholine fundamentally alters the physicochemical landscape.[2] This guide analyzes how these differences impact synthetic yield , aldehyde reactivity , metabolic stability , and solubility profiles , enabling researchers to select the optimal scaffold for lead optimization.

Physicochemical & Structural Analysis

The core difference lies in the electronic and steric influence of the cyclic amine at the C5 position of the furan ring.

Electronic Effects
  • Piperidine (C5-N1): Acts as a strong electron-donating group (EDG) via resonance (+M).[1] The absence of electronegative atoms in the ring allows the nitrogen lone pair to fully conjugate with the furan system.

  • Morpholine (C5-N1): The oxygen atom at position 4 of the morpholine ring exerts a negative inductive effect (-I), which slightly decreases the electron density available on the nitrogen atom. Consequently, morpholine is a weaker electron donor than piperidine.[1]

Property Comparison Table
Property5-(Piperidin-1-yl)furan-2-carbaldehyde5-(Morpholin-4-yl)furan-2-carbaldehydeImpact on Drug Design
Molecular Weight 179.22 g/mol 181.19 g/mol Negligible difference.[1]
LogP (Lipophilicity) ~2.1 (Lipophilic)~0.9 (Hydrophilic)Morpholine significantly improves aqueous solubility.[1]
TPSA 33.5 Ų42.7 ŲMorpholine increases polar surface area, affecting membrane permeability.[1]
Basicity (pKa of conj. acid) Higher (Piperidine pKa ~11)Lower (Morpholine pKa ~8.[1]3)Morpholine is less likely to be protonated at physiological pH.[1]
Aldehyde Electrophilicity LowerHigherMorpholine derivative reacts faster in condensation reactions due to reduced +M donation.[1]
Structural Logic Diagram

The following diagram illustrates the structure-property relationships governing these two derivatives.

G Substituent C5 Substituent Piperidine Piperidine Ring (All Carbon Backbone) Substituent->Piperidine Morpholine Morpholine Ring (Ether Oxygen) Substituent->Morpholine Effect_Pip Strong +M Effect High Lipophilicity Piperidine->Effect_Pip No -I Inductive Effect Effect_Morph Moderate +M / -I Effect Increased Solubility Morpholine->Effect_Morph Oxygen -I Effect Reactivity_Pip Reduced Carbonyl Electrophilicity Effect_Pip->Reactivity_Pip e- density push Reactivity_Morph Retained Carbonyl Electrophilicity Effect_Morph->Reactivity_Morph Less e- density push

Figure 1: Comparative electronic impact of piperidine vs. morpholine on the furan-2-carbaldehyde core.

Synthetic Pathways & Protocol

The most reliable synthesis for both derivatives involves Nucleophilic Aromatic Substitution (SNAr) on 5-bromo-2-furaldehyde.[1] While furan is electron-rich and typically resistant to SNAr, the electron-withdrawing aldehyde group at C2 activates the C5 position for nucleophilic attack.

Comparative Synthetic Efficiency
  • Piperidine: Being a stronger nucleophile (more basic), piperidine typically reacts faster and achieves higher yields (85-95%) under milder conditions.[1]

  • Morpholine: Due to the inductive effect of the oxygen, morpholine is less nucleophilic. Reactions may require slightly longer times or elevated temperatures, with yields typically in the 75-85% range.[1]

Validated Experimental Protocol

Objective: Synthesis of 5-(amino)-furan-2-carbaldehydes from 5-bromo-2-furaldehyde.

Materials:

  • 5-Bromo-2-furaldehyde (1.0 equiv)[1][3]

  • Secondary Amine: Piperidine or Morpholine (1.2 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)[3]

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-furaldehyde (10 mmol) in dry DMF (15 mL).

  • Addition: Add K₂CO₃ (20 mmol) to the solution. Subsequently, add the secondary amine (12 mmol of piperidine or morpholine) dropwise to control exotherm.

  • Reaction:

    • Piperidine:[3][4][5][6][7][8] Stir at Room Temperature for 2–4 hours.

    • Morpholine: Stir at 60°C for 4–6 hours (heating is often required to drive completion due to lower nucleophilicity).

  • Monitoring: Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The product will appear as a more polar spot than the starting bromide.

  • Work-up: Pour the reaction mixture into crushed ice (100 g). The product typically precipitates as a solid.[3]

  • Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize from ethanol/water.[1]

    • Note: If oil forms, extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

Synthesis Workflow Diagram

Synthesis Start Start: 5-Bromo-2-furaldehyde Reagent Add Amine (1.2 eq) + K2CO3 Start->Reagent Branch Select Amine Reagent->Branch Path_Pip Piperidine Route (High Nucleophilicity) Branch->Path_Pip Path_Morph Morpholine Route (Lower Nucleophilicity) Branch->Path_Morph Cond_Pip Stir RT, 2-4h Path_Pip->Cond_Pip Cond_Morph Heat 60°C, 4-6h Path_Morph->Cond_Morph Quench Quench in Ice Water Cond_Pip->Quench Cond_Morph->Quench Product Final Product (Recrystallize EtOH) Quench->Product

Figure 2: Differential synthetic workflow for piperidinyl and morpholinyl derivatives.

Biological Performance & Application

Metabolic Stability (ADME)[1]
  • Piperidine Liability: The piperidine ring is susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). A common metabolic pathway is hydroxylation at the C2/C6 position or oxidation to a lactam.

  • Morpholine Advantage: The oxygen atom in morpholine blocks metabolic oxidation at that position. Furthermore, the electron-withdrawing nature of the oxygen reduces the basicity of the nitrogen, making the ring less susceptible to N-oxidation.[2] Morpholine is often used as a bioisostere to resolve metabolic instability issues found in piperidine analogs.

Target Binding[1]
  • Hydrophobic Pockets: Piperidine derivatives perform better when the target binding site is strictly hydrophobic (lipophilic interaction).

  • Hydrogen Bonding: Morpholine can act as a hydrogen bond acceptor via the ether oxygen, potentially creating additional binding interactions that piperidine cannot.

References

  • PubChem. (2025).[1][9] 5-(Piperidin-1-yl)furan-2-carbaldehyde Compound Summary. National Library of Medicine. [Link]

  • PubChem. (2025).[1][9] 5-Morpholin-4-yl-2-furaldehyde Compound Summary. National Library of Medicine. [Link]

  • Khamitova, et al. (2023).[1] Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds. Drug Development & Registration.[1][6] [Link]

  • Ricci, A., et al. (2012).[10] Gas-phase basicity of 2-furaldehyde. Journal of Mass Spectrometry. [Link]

Sources

Validation

Head-to-head comparison of synthetic routes to substituted furans

[1][2] Executive Summary The furan moiety is a cornerstone scaffold in medicinal chemistry, appearing in blockbuster drugs like Ranitidine and various natural products (e.g., kallolide A). For decades, the Paal-Knorr syn...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The furan moiety is a cornerstone scaffold in medicinal chemistry, appearing in blockbuster drugs like Ranitidine and various natural products (e.g., kallolide A). For decades, the Paal-Knorr synthesis has served as the industrial workhorse, offering robustness and predictability. However, the demand for highly functionalized, unsymmetrical furans under mild conditions has driven the emergence of Transition Metal-Catalyzed Cycloisomerizations (specifically Gold(I)-catalysis).

This guide provides a technical, head-to-head comparison of these two dominant paradigms: the classical acid-mediated dehydration (Paal-Knorr) versus the modern atom-economic cascade (Gold-Catalysis).

Route 1: The Classical Standard – Paal-Knorr Synthesis

Core Philosophy: Thermodynamic dehydration of pre-formed 1,4-dicarbonyls.

Mechanism & Causality

The Paal-Knorr reaction proceeds via the acid-catalyzed cyclization of 1,4-diketones.[1] The causality of the reaction relies on the equilibrium between the keto and enol forms.

  • Protonation: Acid activates one carbonyl oxygen.[2]

  • Enolization: The neighboring carbonyl enolizes.[3]

  • Cyclization: The enol oxygen attacks the protonated carbonyl (5-endo-trig), forming a hemiacetal.

  • Aromatization: Dehydration drives the equilibrium irreversibly toward the aromatic furan ring.

Critical Insight: The reaction rate is often limited by the ease of enolization. Sterically hindered 1,4-diketones require harsher conditions or Lewis acids to facilitate this step.

PaalKnorr Start 1,4-Diketone Prot Activated Carbonyl (Protonation) Start->Prot H+ Enol Mono-Enol Intermediate Prot->Enol Tautomerization Cyc Hemiacetal (Ring Closure) Enol->Cyc Cyclization Prod Substituted Furan Cyc->Prod - H2O (Aromatization)

Figure 1: Mechanistic flow of the Paal-Knorr synthesis showing the critical dehydration step.

Validated Protocol: Synthesis of 2,5-Dimethylfuran

Target: Conversion of acetonylacetone (2,5-hexanedione) to 2,5-dimethylfuran.

Reagents:

  • 2,5-Hexanedione (10 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)

  • Toluene (solvent)

Step-by-Step Workflow:

  • Setup: Equip a 50 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Add 2,5-hexanedione (1.14 g, 10 mmol), p-TsOH (172 mg, 1 mmol), and Toluene (20 mL).

  • Reflux: Heat the mixture to reflux (110°C). The Dean-Stark trap is essential here; it continuously removes the water byproduct, shifting the equilibrium toward the furan (Le Chatelier’s principle).

  • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). Reaction typically completes in 2–4 hours.

  • Workup: Cool to RT. Wash with saturated NaHCO3 (2 x 10 mL) to neutralize the acid catalyst (prevents polymerization of the furan). Wash with brine.

  • Purification: Dry organic layer over MgSO4, filter, and concentrate. Purify via short-path distillation (bp 93–94°C) to yield a colorless oil.

Self-Validation Check:

  • Success Indicator: Appearance of a distinct aromatic CH singlet at ~5.8 ppm in 1H NMR.

  • Failure Mode: Darkening of reaction mixture indicates polymerization (acid concentration too high or reaction time too long).

Route 2: The Modern Contender – Gold(I)-Catalyzed Cascade

Core Philosophy: Atom-economic assembly from simple alkynes and propargyl alcohols.

Mechanism & Causality

Unlike Paal-Knorr, which requires a complex 1,4-dicarbonyl precursor, this route builds the furan core from separate fragments. We focus on the Intermolecular Cascade of Propargyl Alcohols and Alkynes .

  • Activation: Au(I) activates the alkyne of the propargyl alcohol.

  • Rearrangement: A Saucy-Marbet type rearrangement (or propargyl-Claisen) generates an allenyl ketone in situ.

  • Coordination: The Au(I) catalyst activates the allene moiety.

  • Cycloisomerization: Intramolecular attack of the carbonyl oxygen onto the Au-activated allene closes the ring.

Critical Insight: This method bypasses the synthesis of unstable 1,4-dicarbonyls. The Gold catalyst acts as a "soft" Lewis acid, tolerating functional groups that would perish in the harsh Paal-Knorr conditions.

GoldCat Start Propargyl Alcohol + Alkyne Complex Au-Alkyne Complex Start->Complex Au(I) Allene Allenyl Ketone (In Situ) Complex->Allene Rearrangement Cyclo Au-Carbene Intermediate Allene->Cyclo Cyclization Prod Polysubstituted Furan Cyclo->Prod Protodeauration

Figure 2: Gold-catalyzed cascade mechanism transforming simple precursors into complex furans.

Validated Protocol: Synthesis of Trisubstituted Furans

Reference: Adapted from Hosseyni et al., Org.[4] Lett. 2015.

Reagents:

  • Phenylacetylene (1.2 equiv)

  • 1-Phenyl-2-propyn-1-ol (1.0 equiv)

  • Catalyst: [(TA)Au]Cl (Triazole-Gold, 1 mol%)

  • Co-Catalyst: Cu(OTf)2 (0.5 mol%)[4]

  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

  • Catalyst Activation: In a dry vial, mix the Gold catalyst and Copper salt in DCE. The Copper salt aids in the activation of the allene intermediate.

  • Addition: Add the propargyl alcohol (1.0 mmol) and phenylacetylene (1.2 mmol).

  • Reaction: Stir at mild heat (45°C). The reaction is often open-flask compatible, but inert atmosphere (N2) is recommended for reproducibility.

  • Monitoring: Monitor consumption of the propargyl alcohol via TLC. Reaction times are typically short (1–3 hours).

  • Workup: Filter the mixture through a short pad of silica gel to remove metal catalysts. Rinse with CH2Cl2.

  • Purification: Concentrate and purify via flash column chromatography.

Self-Validation Check:

  • Success Indicator: High regioselectivity is observed.[5] 1H NMR should show a specific substitution pattern absent of isomeric mixtures common in acid-catalyzed condensations.

  • Failure Mode: Low yield often results from wet solvents deactivating the Lewis acidic Copper co-catalyst.

Comparative Analysis: Data & Metrics

The following table contrasts the two routes based on key performance indicators (KPIs) for drug development.

FeaturePaal-Knorr (Classic)Gold-Catalyzed (Modern)
Precursor Availability Low: Requires pre-synthesis of 1,4-dicarbonyls (often 2-3 steps).High: Uses commercially available alkynes and propargyl alcohols.
Atom Economy Moderate: Loss of H2O is efficient, but precursor synthesis wastes atoms.High: Convergent synthesis; all carbon atoms from SM end up in product.
Conditions Harsh: High heat, strong acid (pH < 1).Mild: 25–45°C, neutral/weakly acidic.
Functional Group Tolerance Limited: Acid-labile groups (acetals, Boc) often cleave.Excellent: Tolerates esters, amides, and acid-sensitive groups.
Regioselectivity Fixed: Determined by the 1,4-dicarbonyl structure.Tunable: Ligand effects on Au can control regiochemistry.
Scalability High: Robust, cheap reagents, easy water removal.Moderate: Cost of Au/Ligands can be prohibitive on kg scale.
Decision Matrix: When to Use Which?
  • Choose Paal-Knorr if:

    • You are synthesizing simple, symmetric furans (e.g., 2,5-dimethylfuran).

    • You need to produce kilogram quantities cheaply.

    • Your substrate has no acid-sensitive functional groups.

    • You already have the 1,4-diketone precursor in hand.

  • Choose Gold-Catalysis if:

    • You need a highly substituted, unsymmetrical furan (tri- or tetra-substituted).

    • You are working with late-stage functionalization of complex molecules (LSF).

    • You want to rapidly screen analogs using a library of alkynes.

    • Your target molecule contains acid-labile protecting groups.

References

  • Paal-Knorr Furan Synthesis Overview. Organic Chemistry Portal. Available at: [Link]

  • Hosseyni, S., Su, Y., & Shi, X. (2015).[4] Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne.[4][6][7] Organic Letters, 17(24), 6010-6013. Available at: [Link]

  • Zhang, J., & Schmalz, H. G. (2006).[8] Gold(I)-Catalyzed Reaction of 1-(1-Alkynyl)-cyclopropyl Ketones with Nucleophiles. Angewandte Chemie International Edition, 45(40), 6704-6707. Available at: [Link]

  • Amarnath, V., & Amarnath, K. (1995).[1][2] Mechanism of the Paal-Knorr Furan Synthesis. The Journal of Organic Chemistry, 60(10), 301-307. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and operational protocols for the handling of 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde. As a Senior Application S...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and operational protocols for the handling of 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but a deeper understanding of the causality behind these recommendations, ensuring a culture of safety and scientific integrity in your laboratory.

Hazard Identification and Risk Assessment

5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde is a substituted furan derivative. While specific toxicological data for this exact compound is limited, the known hazards of structurally related furan and aldehyde compounds necessitate a cautious approach. The primary hazards are associated with its potential for acute toxicity, irritation, and the general risks associated with furan derivatives.

GHS Hazard Classification:

Based on aggregated data for 5-(Piperidin-1-yl)furan-2-carbaldehyde, a closely related compound, the following GHS classifications should be anticipated[1]:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3 or 4H301: Toxic if swallowed or H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

Toxicological Insights: The Furan Moiety

Furan and its derivatives can undergo metabolic activation in the body, primarily by cytochrome P-450 enzymes in the liver.[2][3] This can lead to the formation of reactive electrophilic metabolites, such as epoxides, which can covalently bind to cellular macromolecules, leading to cytotoxicity and potential organ damage, with the liver being a primary target.[2][4] While not all furan-containing compounds are toxic, the potential for bioactivation underscores the importance of minimizing exposure.[3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to prevent exposure through inhalation, skin contact, and eye contact.[5]

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles and a face shield.[5]Protects against splashes and vapors that can cause serious eye irritation. A face shield provides an additional layer of protection for the entire face.
Hand Protection Butyl rubber or Viton gloves are highly recommended for extended contact. Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[6]Aldehydes and furan derivatives can degrade or permeate common glove materials. Butyl rubber offers excellent resistance to a wide range of aldehydes and other hazardous chemicals.[6] Always consult a glove manufacturer's chemical resistance chart for specific breakthrough times.[7][8][9]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Provides a barrier against accidental spills and splashes.
Respiratory Protection Use in a certified chemical fume hood is mandatory. If engineering controls are not sufficient, a respirator may be required.Furan derivatives can be volatile and cause respiratory irritation.[1] A fume hood is the primary engineering control to minimize inhalation exposure.[10]

Safe Handling and Operational Procedures

Adherence to a strict protocol is essential for minimizing the risk of exposure and ensuring the integrity of your research.

3.1. Engineering Controls:

  • Chemical Fume Hood: All handling of 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning and certified chemical fume hood.[10]

3.2. Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing and Transferring:

    • Perform these tasks in a fume hood.

    • Use a dedicated spatula and weighing vessel.

    • Handle the container with care to avoid generating dust or aerosols.

  • Solution Preparation:

    • Add the solid compound to the solvent slowly to avoid splashing.

    • If heating is required, use a controlled heating source such as a heating mantle with a stirrer.

  • Post-Handling:

    • Thoroughly clean all equipment used.

    • Decontaminate the work area in the fume hood.

    • Properly dispose of all waste as outlined in Section 5.

    • Wash hands thoroughly after removing gloves.

3.3. Prevention of Peroxide Formation: Furan and its derivatives have the potential to form explosive peroxides upon prolonged exposure to air and light.[5]

  • Storage: Store the compound in a tightly sealed, opaque container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place.[11]

  • Dating: Label the container with the date it was received and the date it was first opened.[11]

  • Testing: If the compound has been stored for an extended period, it should be tested for the presence of peroxides before use.

Spill and Emergency Procedures

Immediate and appropriate action is crucial in the event of a spill or exposure.

4.1. Spill Response Workflow

Spill_Response start Spill Occurs alert Alert others in the area Evacuate if necessary start->alert assess Assess the spill size and immediate hazards alert->assess minor_spill Minor Spill assess->minor_spill Small & Contained major_spill Major Spill assess->major_spill Large, Uncontrolled, or Involving Injury don_ppe Don appropriate PPE: - Chemical splash goggles - Face shield - Butyl rubber gloves - Lab coat minor_spill->don_ppe evacuate Evacuate the area and call emergency services major_spill->evacuate contain Contain the spill with absorbent material don_ppe->contain cleanup Cover the spill with vermiculite or sand contain->cleanup collect Collect absorbed material into a labeled hazardous waste container cleanup->collect decontaminate Decontaminate the area with soap and water collect->decontaminate dispose Dispose of waste through institutional EHS decontaminate->dispose report Report the incident to your supervisor and EHS dispose->report evacuate->report

Sources

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